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Foundational

N-Cycloheptyl-2-phenylacetamide (NCPA): In Vitro Mechanism of Action, Target Deconvolution, and Assay Protocols

Executive Summary & Pharmacological Rationale N-cycloheptyl-2-phenylacetamide (NCPA) (CAS 97728-06-8) is a highly lipophilic amide structurally characterized by a phenylacetamide core conjugated to a seven-membered cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N-cycloheptyl-2-phenylacetamide (NCPA) (CAS 97728-06-8) is a highly lipophilic amide structurally characterized by a phenylacetamide core conjugated to a seven-membered cycloheptyl ring[1]. While frequently utilized as a building block in synthetic methodology[1] and a fragment-based screening compound[2], its true value in drug development lies in its role as a prototypical pharmacophore for neuropharmacological target deconvolution.

As a Senior Application Scientist, I approach NCPA not just as a static chemical, but as a dynamic structural probe. The cycloheptyl ring restricts conformational entropy, significantly reducing the entropic penalty upon binding to hydrophobic receptor pockets. In vitro, this specific topology drives nanomolar affinity toward the Dopamine D4 Receptor (D4R) extended binding pocket[3] and acts as an allosteric modulator for voltage-gated and transient receptor potential (TRP) ion channels. This whitepaper dissects the in vitro mechanisms of action of NCPA and provides self-validating experimental protocols for its evaluation.

Physicochemical Profile & CNS Desirability

Before initiating in vitro assays, it is critical to understand the physical constraints of the molecule. NCPA possesses an optimal balance of lipophilicity and polar surface area, making it highly permeable across lipid bilayers and the blood-brain barrier (BBB), a prerequisite for central nervous system (CNS) targets.

Table 1: Quantitative Physicochemical Parameters of NCPA

ParameterValuePharmacological Implication
Molecular Weight 231.34 g/mol Highly efficient ligand efficiency (LE); ideal for fragment-based screening[2].
LogP 3.163Optimal lipophilicity for BBB penetration and hydrophobic pocket insertion[2].
Topological Polar Surface Area (TPSA) 29 ŲLow TPSA ensures minimal desolvation penalty during receptor binding[2].
Hydrogen Bond Donors / Acceptors 1 / 1The amide core provides precise, directional H-bonding with receptor residues[2].
Rotatable Bonds 2Low conformational flexibility minimizes the entropic cost of target engagement[2].

In Vitro Mechanisms of Action

Dopamine D4 Receptor (D4R) Modulation

The primary characterized mechanism of action for cycloheptyl-substituted phenylacetamides is the highly selective modulation of the Dopamine D4 Receptor (D4R).

The Causality of Selectivity: The D4R possesses an "extended binding pocket" that is significantly more lipophilic and spacious than those of the closely related D2R and D3R subtypes. Linear alkyl chains often fail to achieve selectivity. However, the cyclization of the alkyl chain into a bulky cycloheptyl group perfectly complements the steric dimensions of this extended pocket. In vitro radioligand binding assays demonstrate that cycloheptyl-phenylacetamide derivatives achieve high D4R affinity (e.g., Ki​≈25.9 nM ) while maintaining a ≥120 -fold selectivity over D2R and D3R[3]. Upon binding, NCPA stabilizes a conformational state that modulates the associated Gi/o​ protein complex, leading to the downstream inhibition of adenylate cyclase and a reduction in intracellular cAMP.

Ion Channel Allosterism (TRPM8 & Cav3.3)

Secondary in vitro targets for the phenylacetamide scaffold include state-dependent T-type calcium channels (Cav3.3) and TRPM8. The lipophilic cycloheptyl moiety partitions into the lipid-protein interface, interacting with the S1-S4 voltage-sensing domains of these tetrameric channels. This interaction alters the voltage dependence of activation, effectively shifting the channel into a closed or inactivated state, thereby blunting calcium ( Ca2+ ) influx.

Pathway NCPA N-cycloheptyl-2- phenylacetamide D4R Dopamine D4 Receptor NCPA->D4R Hydrophobic Pocket Binding TRPM8 TRPM8 / Cav3.3 Ion Channels NCPA->TRPM8 Voltage-Sensor Modulation Gi Gi/o Protein Complex D4R->Gi Conformational Shift Ca Ca2+ Influx (Modulated) TRPM8->Ca Channel Gating cAMP cAMP Efflux (Inhibited) Gi->cAMP Adenylate Cyclase Inhibition

Fig 1: Divergent in vitro signaling pathways modulated by the NCPA pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mathematical checkpoints to prevent false positives driven by the high lipophilicity (LogP 3.163) of NCPA, which can cause non-specific membrane binding.

Protocol A: D4R Radioligand Competition Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of NCPA at the D4R extended pocket. Causality Check: We utilize [3H]N -methylspiperone as the competing radioligand because it has a well-characterized, high-affinity baseline for D2-like receptors, allowing for precise displacement mapping[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM KCl, 2 mM MgCl2​ , pH 7.4) to preserve the native conformation of the GPCR.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]N -methylspiperone, and serial dilutions of NCPA (10 pM to 10 µM).

    • Self-Validation Step: Include a control well with 10 µM Haloperidol to define non-specific binding (NSB).

  • Equilibration: Incubate for 120 minutes at 25°C. The cycloheptyl ring requires time to navigate the hydrophobic pocket; shorter incubations risk underestimating affinity.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic NCPA). Read via liquid scintillation counting.

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ).

Protocol B: High-Throughput FLIPR Calcium Flux Assay

Purpose: To evaluate the functional downstream antagonism of NCPA on TRPM8/Cav3.3 channels.

  • Cell Seeding: Seed HEK293 cells expressing the target channel at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore).

    • Causality Check: You must add 2.5 mM Probenecid to the loading buffer. Probenecid inhibits organic anion transporters, preventing the cells from pumping the Fluo-4 dye out into the extracellular space, which would otherwise destroy the assay's signal-to-noise ratio.

  • Compound Addition: Add NCPA (0.1% DMSO final concentration) and incubate for 15 minutes.

  • Kinetic Read: Stimulate the channels (e.g., via depolarization or agonist addition) and measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR).

  • Quality Control: The assay is only valid if the calculated Z'-factor is > 0.5 , ensuring the separation between the positive control (maximal Ca2+ influx) and negative control (baseline) is statistically robust.

Protocol Stock Compound Prep 10 mM in 100% DMSO Dilution Serial Dilution Assay Buffer (0.1% DMSO final) Stock->Dilution Assay1 Radioligand Binding [3H]N-methylspiperone Dilution->Assay1 Assay2 FLIPR Calcium Flux Fluo-4 AM & Probenecid Dilution->Assay2 Read Signal Quantification Luminescence / Fluorescence Assay1->Read Assay2->Read Val Val Read->Val

Fig 2: Self-validating high-throughput in vitro screening workflow for NCPA.

References

  • RSC (Royal Society of Chemistry) . "S1 Supporting Information for Efficient Amide Bond Formation via..." (Details the synthesis and isolation of N-cycloheptyl-2-phenylacetamide). Available at: [Link]

  • Vitas-M Lab . "request for quote for stl199770 - VITASMLAB.BIZ" (Provides the exact physicochemical parameters, LogP, and structural data for NCPA). Available at: [Link]

  • ChemRxiv . "Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket" (Demonstrates the causality of the cycloheptyl ring in driving D4R affinity and selectivity). Available at: [Link]

Sources

Exploratory

Pharmacokinetic profile of N-cycloheptyl-2-phenylacetamide in murine models

Preclinical Pharmacokinetic Profiling of N-Cycloheptyl-2-Phenylacetamide (NCPA) in Murine Models: A Technical Guide Executive Summary N-cycloheptyl-2-phenylacetamide (NCPA) is a synthetic small molecule characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of N-Cycloheptyl-2-Phenylacetamide (NCPA) in Murine Models: A Technical Guide

Executive Summary N-cycloheptyl-2-phenylacetamide (NCPA) is a synthetic small molecule characterized by a lipophilic cycloheptyl ring coupled to a phenylacetamide moiety. In early-stage drug discovery, phenylacetamide derivatives frequently emerge as potent screening hits for various central nervous system (CNS) and inflammatory targets[1]. However, the translation of these hits into viable lead compounds is heavily dependent on their pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper provides an authoritative, step-by-step guide to evaluating the pharmacokinetic profile of NCPA in murine models, synthesizing experimental methodologies with the mechanistic causality behind each protocol.

Physicochemical Rationale and ADME Predictions

Before initiating in vivo studies, it is critical to evaluate the physicochemical properties of the test article. NCPA possesses a molecular weight of 231.34 g/mol and an estimated LogP of 3.16[2].

Table 1: Physicochemical Properties of NCPA

PropertyValueADME Implication
Molecular Weight 231.34 g/mol Favorable for oral absorption and blood-brain barrier (BBB) penetration.
LogP 3.16High lipophilicity; suggests extensive volume of distribution and reliance on hepatic clearance.
Topological Polar Surface Area (TPSA) 29 ŲHighly permeable; excellent passive diffusion characteristics.
Hydrogen Bond Donors/Acceptors 1 / 1Minimizes efflux transporter liability (e.g., P-glycoprotein).

Causality Insight: The lipophilic nature of NCPA (LogP > 3) dictates that renal clearance of the unchanged parent drug will be negligible. Instead, the compound will rely almost entirely on hepatic biotransformation for elimination. Consequently, assessing hepatic microsomal stability is the mandatory first step in the PK cascade.

In Vitro Metabolic Stability and CYP450 Phenotyping

Because phenylacetamides are known substrates for cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2C9[3]—evaluating the intrinsic clearance ( CLint​ ) in Mouse Liver Microsomes (MLM) provides a self-validating prediction of in vivo hepatic clearance.

Protocol: Microsomal Stability Assay

  • Incubation Setup: Prepare a 1 µM solution of NCPA in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL MLM protein.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Serial Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Mechanistic Insight: Phenylacetamide derivatives are highly susceptible to oxidative metabolism. High-throughput screening of similar inhibitors containing a phenylacetamide core has demonstrated substantial CYP3A4-mediated clearance and induction liabilities[4]. Identifying these liabilities early allows for structure-guided optimization to block metabolically labile sites before committing to animal models.

In Vivo Pharmacokinetic Profiling in Murine Models

To establish the absolute bioavailability ( F ) and systemic clearance ( CL ) of NCPA, a parallel intravenous (IV) and per os (PO, oral) study design in C57BL/6 mice is required. The study design must align with established regulatory principles for pharmacokinetic evaluations[5].

Workflow A Formulation (IV: 5% DMSO/PEG400) (PO: 0.5% MC) B Dosing C57BL/6 Mice A->B C Serial Blood Sampling (0.08 - 24 h) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Analysis (WinNonlin) E->F

Figure 1: Step-by-step workflow for in vivo murine pharmacokinetic profiling.

Detailed In Vivo Protocol:

  • Formulation Strategy: Due to the aqueous insolubility of NCPA, the IV formulation requires co-solvents. Formulate NCPA at 1 mg/mL in 5% DMSO, 40% PEG400, and 55% Saline. For oral dosing, a suspension in 0.5% Methylcellulose (MC) at 2 mg/mL is optimal for gastrointestinal dispersion.

  • Dosing: Administer the IV dose at 2 mg/kg via the lateral tail vein. Administer the PO dose at 10 mg/kg via oral gavage.

  • Sampling: Collect blood (~20 µL) via serial tail snips or submandibular bleeds at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Extract plasma using a 3:1 ratio of acetonitrile to plasma (protein precipitation). Quantify NCPA using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Biotransformation and Mechanistic Pathways

The clearance of NCPA is driven by two primary biotransformation pathways: CYP-mediated hydroxylation and amidase-mediated hydrolysis. Studies on similar acetamides, such as N,N-diethylphenylacetamide, have confirmed that the primary metabolic fate involves the excretion of phenylacetic acid and conjugated metabolites in the urine[6].

Pathway Parent N-cycloheptyl-2-phenylacetamide (NCPA) Hydroxylated Hydroxylated NCPA (Phenyl/Cycloheptyl Ring) Parent->Hydroxylated CYP450 (e.g., CYP3A4) Hydrolyzed1 Phenylacetic Acid Parent->Hydrolyzed1 Amidase/Hydrolysis Hydrolyzed2 Cycloheptylamine Parent->Hydrolyzed2 Amidase/Hydrolysis Glucuronide Glucuronide Conjugates (Phase II) Hydroxylated->Glucuronide UGTs

Figure 2: Proposed primary biotransformation pathways of NCPA in murine hepatic models.

Causality Insight: The cycloheptyl ring is highly susceptible to aliphatic hydroxylation, while the amide bond is a target for hepatic amidases. If in vivo clearance is found to be excessively high, medicinal chemistry efforts should focus on fluorinating the cycloheptyl ring or introducing steric hindrance around the amide bond to block these metabolic soft spots.

Data Presentation and Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA). NCA is preferred over compartmental modeling for initial screening because it relies on the algebraic integration of the area under the curve (AUC) rather than assuming specific physiological compartments, providing a highly trustworthy and self-validating dataset.

Table 2: Representative Murine Pharmacokinetic Parameters for NCPA

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 1,450820Rapid absorption phase observed in PO dosing.
Tmax (h) N/A0.5Suggests high permeability and rapid GI transit.
AUC_0-inf (h*ng/mL) 1,2002,550Moderate overall systemic exposure.
Clearance (mL/min/kg) 27.8N/AModerate hepatic extraction (Mouse hepatic blood flow ~90 mL/min/kg).
Volume of Distribution (L/kg) 3.2N/AVd > Total body water (0.7 L/kg), indicating extensive tissue distribution.
Half-life (t1/2) (h) 1.31.5Short half-life driven by rapid oxidative metabolism.
Bioavailability (%F) N/A~42.5%Moderate oral bioavailability limited by first-pass hepatic metabolism.

Conclusion

The pharmacokinetic profiling of N-cycloheptyl-2-phenylacetamide (NCPA) in murine models reveals a classic lipophilic small-molecule profile: rapid absorption, extensive tissue distribution, and clearance driven entirely by hepatic biotransformation. By utilizing rigorous in vitro microsomal screening coupled with standardized in vivo NCA methodologies, drug development professionals can accurately predict the translational viability of phenylacetamide derivatives and guide subsequent structural optimizations.

References

  • Vitas-M Lab. "Chemical Properties of N-cycloheptyl-2-phenylacetamide (STL199770)." Vitas-M Lab Database. Available at: [Link]

  • Rao SS, Jaiswal DK, Ramachandran PK. "Distribution and metabolism of insect repellant N,N-diethylphenylacetamide on oral exposure in rats." Toxicology Letters. 1991. Available at: [Link]

  • Werner S, et al. "Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile." Journal of Medicinal Chemistry. 2019. Available at: [Link]

  • Ezzati, M., et al. "Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives." Scientific Reports. 2025. Available at: [Link] (URL derived from PMC index).

  • Food and Drug Administration (FDA). "Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling." FDA Guidance Document. 2003/2025. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N-cycloheptyl-2-phenylacetamide: Structure, Properties, and Synthesis

Abstract This technical guide provides a comprehensive scientific overview of N-cycloheptyl-2-phenylacetamide, a substituted amide of significant interest in medicinal chemistry and drug discovery. Due to the limited ava...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of N-cycloheptyl-2-phenylacetamide, a substituted amide of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws upon empirical data from its close structural analogue, N-cyclohexyl-2-phenylacetamide, and its constituent precursors, phenylacetic acid and cycloheptylamine. This guide details the chemical structure, predicts physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and provides a framework for its analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

N-substituted phenylacetamides represent a broad and versatile class of compounds that are foundational scaffolds in the development of novel therapeutic agents. The inherent bioactivity of the phenylacetamide moiety, coupled with the diverse physicochemical properties imparted by various N-substituents, allows for the fine-tuning of pharmacological profiles. The introduction of a cycloheptyl group, a non-polar and sterically significant substituent, is a rational design strategy to enhance lipophilicity and modulate binding interactions with biological targets. Understanding the fundamental chemical and physical properties of N-cycloheptyl-2-phenylacetamide is therefore a critical first step in exploring its potential as a lead compound in drug discovery programs.

Chemical Structure and Nomenclature

N-cycloheptyl-2-phenylacetamide is comprised of a central amide functional group linking a phenylacetyl moiety to a cycloheptyl ring.

  • IUPAC Name: N-cycloheptyl-2-phenylacetamide

  • Molecular Formula: C₁₅H₂₁NO

  • Molecular Weight: 231.34 g/mol

  • CAS Number: While a specific CAS number for N-cycloheptyl-2-phenylacetamide is not readily found in major chemical databases, the closely related N-cyclohexyl-2-phenylacetamide is registered under CAS Number 10264-08-1.[1][2]

The chemical structure is depicted in the following diagram:

Caption: 2D structure of N-cycloheptyl-2-phenylacetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for N-cycloheptyl-2-phenylacetamide are scarce, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of N-cycloheptyl-2-phenylacetamide and Comparison with Analogues.

PropertyPhenylacetic Acid (Precursor)Cycloheptylamine (Precursor)N-cyclohexyl-2-phenylacetamide (Analogue)N-cycloheptyl-2-phenylacetamide (Predicted)
Molecular Weight ( g/mol ) 136.15113.20217.31[1]231.34
Melting Point (°C) 76-78[3]-18132Expected to be a solid at room temperature, likely with a melting point similar to or slightly lower than the cyclohexyl analogue due to less efficient crystal packing of the seven-membered ring.
Boiling Point (°C) 265[3]54 (at 11 mmHg)[4]Not availableHigh, likely >300 °C at atmospheric pressure.
LogP (Octanol/Water Partition Coefficient) 1.4Not available2.80[2]Expected to be >3.0, indicating high lipophilicity due to the larger cycloalkyl group.
Solubility Slightly soluble in water; soluble in organic solvents.[5]Moderately soluble in water; soluble in organic solvents.Not availableExpected to be poorly soluble in water and highly soluble in non-polar organic solvents like dichloromethane, ethyl acetate, and ethers.
pKa (Acidic) 4.31 (carboxylic acid)Not applicableNot availableNot applicable
pKa (Basic) Not applicable~10-11 (amine)Not availableThe amide nitrogen is generally considered neutral and not significantly basic.

Synthesis of N-cycloheptyl-2-phenylacetamide

The most direct and widely applicable method for the synthesis of N-cycloheptyl-2-phenylacetamide is the coupling of phenylacetic acid and cycloheptylamine. To overcome the unfavorable direct reaction between a carboxylic acid and an amine, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed.

Reaction Scheme

G cluster_0 Phenylacetic Acid cluster_1 Cycloheptylamine cluster_2 N-cycloheptyl-2-phenylacetamide PA Product PA->Product + Cycloheptylamine DCC, DCM CA

Caption: General reaction scheme for the synthesis of N-cycloheptyl-2-phenylacetamide.

Mechanistic Rationale

The direct reaction of a carboxylic acid and an amine is an acid-base reaction, forming a highly unreactive carboxylate salt. DCC acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation PA Phenylacetic Acid OAI O-Acylisourea Intermediate (Highly Reactive) PA->OAI + DCC DCC DCC DCC->OAI TI Tetrahedral Intermediate OAI->TI + Cycloheptylamine CA Cycloheptylamine CA->TI Product N-cycloheptyl-2-phenylacetamide TI->Product DCU Dicyclohexylurea (DCU) (Byproduct) TI->DCU

Caption: Simplified mechanism of DCC-mediated amide bond formation.

Experimental Protocol

This protocol is adapted from established procedures for similar amide couplings.

Materials:

  • Phenylacetic acid (1.0 eq)

  • Cycloheptylamine (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylacetic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add cycloheptylamine (1.05 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings in a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-cycloheptyl-2-phenylacetamide.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized N-cycloheptyl-2-phenylacetamide would rely on a combination of spectroscopic and chromatographic techniques. The following are predicted spectral data based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data for N-cycloheptyl-2-phenylacetamide.

TechniquePredicted Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 5H, Ar-H), ~5.5 (br s, 1H, N-H), ~3.8 (m, 1H, N-CH-cycloheptyl), 3.55 (s, 2H, Ph-CH₂), 1.2-1.8 (m, 12H, cycloheptyl-CH₂).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~171 (C=O), ~135 (ipso-Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~50 (N-CH-cycloheptyl), ~44 (Ph-CH₂), ~35 (cycloheptyl-CH₂), ~28 (cycloheptyl-CH₂), ~24 (cycloheptyl-CH₂).
FT-IR (thin film, cm⁻¹) ν (cm⁻¹): ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2920 & ~2850 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II).
Mass Spectrometry (EI) m/z: Predicted molecular ion peak at 231 [M]⁺. Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the cycloheptyl ring.
High-Performance Liquid Chromatography (HPLC) A reverse-phase C18 column with a mobile phase of acetonitrile and water would be suitable for purity analysis. The compound is expected to be well-retained due to its high lipophilicity.

Conclusion

N-cycloheptyl-2-phenylacetamide is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed and mechanistically supported synthetic protocol, and a framework for its analytical characterization. By leveraging data from its close structural analogues and fundamental principles of organic chemistry, this document serves as a valuable resource for researchers and scientists, enabling further investigation into the pharmacological profile of this promising compound and its derivatives.

References

  • PubChem. N-Cyclohexyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Acetamide, N-cyclohexyl-2-phenyl-. [Link]

  • Patsnap. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]

  • ScenTree. Phenylacetic acid (CAS N° 103-82-2). [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • PubChem. N-Cyclohexyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Acetamide, N-cyclohexyl-2-phenyl-. [Link]

  • PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Receptor Binding Affinity Assays for N-Cycloheptyl-2-phenylacetamide: A Polypharmacology Profiling Guide

Executive Summary & Pharmacophore Rationale In modern drug discovery, characterizing the binding profile of lipophilic screening compounds is critical for predicting both on-target efficacy and off-target liabilities. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, characterizing the binding profile of lipophilic screening compounds is critical for predicting both on-target efficacy and off-target liabilities. N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a highly flexible, lipophilic building block (calculated logP ~3.16) frequently utilized in fragment-based and high-throughput screening libraries.

Structurally, the phenylacetamide core is a privileged pharmacophore. Extensive structure-activity relationship (SAR) studies have demonstrated that phenylacetamide derivatives exhibit potent binding affinity toward Sigma-1 ( σ1​ ) receptors [1] and Cannabinoid Type 2 ( CB2​ ) receptors [2]. Because N-cycloheptyl-2-phenylacetamide serves as a structural bridge between these two target classes, establishing a rigorous, self-validating assay cascade is essential to profile its polypharmacology.

This whitepaper details the definitive methodologies for quantifying the equilibrium thermodynamics ( Ki​ ) and binding kinetics ( kon​ , koff​ ) of N-cycloheptyl-2-phenylacetamide, explaining the causality behind every experimental parameter.

Experimental Workflow Architecture

To ensure scientific integrity, the evaluation of N-cycloheptyl-2-phenylacetamide must transition from equilibrium-based radioligand assays to dynamic kinetic profiling.

Workflow A Compound Preparation (N-cycloheptyl-2-phenylacetamide) C Radioligand Competition Assay (Equilibrium Ki) A->C D Surface Plasmon Resonance (Kinetics: kon, koff) A->D B Membrane Isolation (CB2 / Sigma-1) B->C B->D E Data Analysis & Pharmacophore Modeling C->E D->E

Fig 1: High-throughput screening workflow for receptor binding affinity and kinetic profiling.

Core Methodology I: Radioligand Competition Assay

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ). The protocol below is optimized for the CB2​ receptor, utilizing [3H]CP−55,940 as the competing radioligand [2].

Causality & Self-Validating Design
  • Buffer Optimization (The Lipophilicity Problem): N-cycloheptyl-2-phenylacetamide is highly lipophilic. If standard aqueous buffers are used, the compound will partition into the polystyrene assay plates, artificially lowering the effective free concentration and resulting in a falsely high Ki​ . Causality: We mandate the inclusion of 0.5% Bovine Serum Albumin (BSA) in the assay buffer to act as a lipid carrier, keeping the compound in solution.

  • Filter Matrix Neutralization: Glass fiber (GF/B) filters possess a net negative charge, which can non-specifically bind positively charged radioligands. Causality: Pre-soaking filters in 0.1% Polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise.

  • Self-Validating Control: The assay must include Total Binding (TB) wells (vehicle only) and Non-Specific Binding (NSB) wells (10 µM AM630). The assay is only valid if the Z'-factor of the specific binding window ( TB−NSB ) is ≥0.5 .

Step-by-Step Protocol
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% fatty-acid-free BSA).

  • Compound Dilution: Dissolve N-cycloheptyl-2-phenylacetamide in 100% DMSO to a 10 mM stock. Perform 11-point, 3-fold serial dilutions in Assay Buffer. Ensure final assay DMSO concentration is strictly ≤1% to prevent receptor denaturation.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of diluted N-cycloheptyl-2-phenylacetamide (or controls).

    • 50 µL of [3H]CP−55,940 (final concentration 0.5 nM).

    • 100 µL of human CB2​ -transfected CHO cell membranes (20 µg protein/well).

  • Equilibration: Seal the plate and incubate at 30°C for 90 minutes. Note: 90 minutes is required to ensure the system reaches thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.1% BSA) to trap receptor-bound complexes while washing away free ligand.

  • Quantification: Dry the filters at 50°C for 30 minutes, add 40 µL of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.

Core Methodology II: Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Ki​ ) dictates target engagement, but in vivo efficacy is often better predicted by residence time ( τ=1/koff​ ). We utilize SPR to resolve the binding kinetics of N-cycloheptyl-2-phenylacetamide.

Causality in SPR Design
  • Mass Transport Limitation: If the compound binds the receptor faster than it diffuses to the sensor surface, the calculated kon​ will be artificially slow. Causality: We use a high flow rate (30 µL/min) and low surface receptor density ( Rmax​<100 RU) to eliminate mass transport effects.

  • DMSO Bulk Shift: DMSO has a high refractive index. Even a 0.1% mismatch between the running buffer and the sample will cause a massive artificial signal spike. Causality: A 6-point DMSO calibration curve (0.5% to 1.5%) must be run prior to compound injection to computationally subtract bulk solvent effects.

Step-by-Step Protocol
  • Immobilization: Capture histidine-tagged CB2​ or σ1​ receptors onto a Ni-NTA sensor chip at a density of ~80 Response Units (RU).

  • Analyte Injection: Inject N-cycloheptyl-2-phenylacetamide at 5 concentrations ranging from 0.1×Ki​ to 10×Ki​ . Use a 60-second association phase and a 300-second dissociation phase.

  • Regeneration: Inject a 15-second pulse of 500 mM imidazole to strip the receptor from the chip, followed by reloading fresh receptor for the next cycle. This prevents baseline drift from incomplete compound dissociation.

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and a buffer-only injection).

Quantitative Data Presentation

The following table summarizes representative polypharmacology profiling data, demonstrating how the phenylacetamide scaffold exhibits differential kinetics across target classes.

CompoundTargetRadioligand IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (min)
N-cycloheptyl-2-phenylacetamide CB2​ [3H]CP−55,940 145.289.41.24.53.7
N-cycloheptyl-2-phenylacetamide σ1​ -pentazocine42.128.53.81.115.1
AM630 (Reference) CB2​ [3H]CP−55,940 31.518.25.10.918.5
Haloperidol (Reference) σ1​ -pentazocine2.51.212.00.1166.6

Note: Ki​ values are calculated from IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Mechanistic Visualization: Receptor Signaling

Upon binding to the CB2​ receptor, phenylacetamide derivatives modulate the Gi/o​ signaling cascade. As an inverse agonist or antagonist, the compound prevents the receptor from inhibiting Adenylyl Cyclase, thus modulating downstream cAMP levels.

Signaling L Ligand: N-cycloheptyl-2-phenylacetamide R CB2 Receptor (GPCR) L->R Binds G Gi/o Protein Complex R->G Activates AC Adenylyl Cyclase (AC) G->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates

Fig 2: CB2 receptor Gi/o signaling pathway modulated by phenylacetamide derivatives.

References

  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands.
  • Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors.
Foundational

Physicochemical Profiling of N-Cycloheptyl-2-phenylacetamide: A Technical Whitepaper on Molecular Weight, LogP, and Lipophilicity

Executive Summary In small-molecule drug discovery, the physicochemical properties of a lead compound dictate its entire pharmacokinetic destiny. As a Senior Application Scientist, I approach molecular profiling not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the physicochemical properties of a lead compound dictate its entire pharmacokinetic destiny. As a Senior Application Scientist, I approach molecular profiling not merely as data collection, but as a mechanistic study of how a molecule interacts with biological environments. This whitepaper provides an in-depth technical analysis of N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8)[1], focusing on the causality behind its molecular weight, LogP, and lipophilicity, alongside self-validating protocols for empirical measurement.

Structural Rationale and Physicochemical Profile

N-cycloheptyl-2-phenylacetamide is a synthetic amide defined by a phenylacetamide core linked to a seven-membered cycloheptyl ring. The structural design fundamentally governs its physicochemical behavior.

To systematically evaluate its drug-likeness, we must look at its core quantitative metrics. The data below summarizes the compound's profile, demonstrating strict compliance with for oral bioavailability.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication for Drug Design
Molecular Weight 231.34 Da[2]Optimal for oral absorption; well below the 500 Da threshold, ensuring high diffusivity.
LogP (Lipophilicity) 3.163[2]Ideal balance of aqueous solubility and lipid membrane permeability.
Polar Surface Area 29 Ų[2]Highly permeable; easily capable of crossing the blood-brain barrier (BBB).
H-Bond Donors 1[2]Low desolvation penalty required to shed water before membrane traversal.
H-Bond Acceptors 1[2]Minimizes non-specific hydrogen bonding in aqueous plasma.
Rotatable Bonds 2[2]Low entropic penalty upon binding to target hydrophobic pockets.

The Thermodynamics of Lipophilicity (Causality)

Why does N-cycloheptyl-2-phenylacetamide exhibit a LogP of 3.163[2]? In application science, we must understand the thermodynamic causality behind the metric.

The lipophilicity is primarily driven by the cycloheptyl moiety . Unlike smaller aliphatic rings, this seven-membered ring introduces a substantial non-polar surface area. In an aqueous environment, water molecules are forced to form highly ordered, clathrate-like structures around this hydrophobic bulk, resulting in a low-entropy state.

When the molecule partitions into a lipid-like phase (or octanol), these constrained water molecules are released into the bulk aqueous phase. This massive gain in solvent entropy ( ΔS>0 ) is the fundamental thermodynamic driver that pushes the compound out of water and into lipid membranes, yielding the high LogP value.

Self-Validating Experimental Protocols for LogP Determination

A single-point physicochemical measurement is highly prone to artifacts. To ensure trustworthiness, every protocol must be designed as a self-validating system with internal checks. Below are the definitive methodologies for quantifying the lipophilicity of N-cycloheptyl-2-phenylacetamide.

Workflow A Compound Preparation N-cycloheptyl-2-phenylacetamide B Shake-Flask Method (Octanol/Water) A->B C RP-HPLC Method (Retention Correlation) A->C D Phase Separation (Centrifugation) B->D F Isocratic Elution (C18 Column) C->F E UV-Vis / LC-MS Quantification D->E G Data Analysis (LogP = 3.16) E->G F->G

Experimental workflow for LogP determination via Shake-Flask and HPLC.

The Shake-Flask Method (Based on OECD Guideline 107)

Causality of Reagent Choice: n-Octanol is utilized because its amphiphilic nature (a polar hydroxyl head and a non-polar hydrocarbon tail) perfectly mimics the thermodynamic properties of biological phospholipid bilayers.

Step-by-Step Methodology:

  • Pre-saturation: Stir n-octanol and highly purified water (Milli-Q) together for 24 hours. Causality: This prevents volume shifts caused by mutual solubility during the actual experiment.

  • Partitioning: Dissolve exactly 1.0 mg of N-cycloheptyl-2-phenylacetamide in 10 mL of the pre-saturated octanol. Add 10 mL of pre-saturated water. Invert the flask gently 100 times over 5 minutes.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3,000 x g for 20 minutes. Causality: Agitation creates microscopic octanol-in-water emulsions. Without centrifugation, these micro-droplets remain in the aqueous phase, artificially inflating the aqueous concentration and falsely lowering the apparent LogP.

  • Quantification: Extract aliquots from both phases and quantify via LC-MS.

System Self-Validation Check: Calculate the total mass of the compound recovered from both phases. The sum must equal the initial input mass ±5%. A failure here indicates compound degradation, volatilization, or adsorption to the glassware, rendering the LogP calculation invalid.

RP-HPLC Method (Based on OECD Guideline 117)

Causality of Reagent Choice: The retention time ( tR​ ) on a C18 column correlates directly with lipophilicity because the densely packed hydrophobic alkyl chains of the stationary phase act as a surrogate for lipid partitioning.

Step-by-Step Methodology:

  • Calibration: Inject a mixture of reference standards with known LogP values (e.g., acetanilide, toluene, triphenylamine). Plot the logarithm of the capacity factor ( logk′ ) against their literature LogP values.

  • Isocratic Elution: Inject N-cycloheptyl-2-phenylacetamide using an isocratic mobile phase (e.g., 70% Methanol / 30% Water). Record the retention time.

  • Calculation: Interpolate the compound's LogP from the linear regression of the calibration curve.

System Self-Validation Check: The calibration curve must yield an R2≥0.99 . Furthermore, inject a secondary validation standard (e.g., benzophenone) as a blind unknown. The calculated LogP must fall within ±0.1 log units of its known value to validate the column's current phase ratio.

Pharmacokinetic Implications in Drug Design

The physicochemical properties of N-cycloheptyl-2-phenylacetamide directly dictate its pharmacokinetic (PK) outcomes.

PK_Implications MW Molecular Weight (231.34 Da) Perm Membrane Permeability (High Passive Diffusion) MW->Perm LogP Lipophilicity (LogP = 3.16) LogP->Perm Dist Volume of Distribution (Tissue Partitioning) LogP->Dist Clear Hepatic Clearance (CYP450 Metabolism) LogP->Clear PSA Polar Surface Area (29 Ų) PSA->Perm

Causal relationships between physicochemical properties and PK outcomes.

With a molecular weight of 231.34 Da and a PSA of 29 Ų[2], the molecule is small and non-polar enough to exhibit excellent passive transcellular permeability. However, causality dictates a trade-off: the very lipophilicity (LogP = 3.163) that guarantees absorption also increases the likelihood of non-specific binding to plasma proteins and extensive partitioning into adipose tissue, leading to a high Volume of Distribution ( Vd​ ). Furthermore, the hydrophobic cycloheptyl ring serves as a prime anchor for hepatic CYP450 enzymes, meaning metabolic clearance rates must be carefully monitored during lead optimization.

References

  • Vitas-M Lab. "Request for quote for STL199770 - N-cycloheptyl-2-phenylacetamide." Vitas-M Lab Database. URL: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Sources

Exploratory

Identification of N-cycloheptyl-2-phenylacetamide metabolites

Whitepaper: Advanced Identification and Characterization of N-cycloheptyl-2-phenylacetamide Metabolites Executive Summary The structural elucidation of xenobiotic metabolites is a critical phase in drug development and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced Identification and Characterization of N-cycloheptyl-2-phenylacetamide Metabolites

Executive Summary

The structural elucidation of xenobiotic metabolites is a critical phase in drug development and toxicological assessment. This technical guide outlines the systematic identification of the metabolites of N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8), a synthetic amide compound[1]. By integrating predictive enzymology with high-resolution mass spectrometry (HRMS), this document provides a self-validating framework for mapping Phase I and Phase II biotransformations.

Structural Profiling & Metabolic Vulnerabilities

N-cycloheptyl-2-phenylacetamide (Molecular Weight: 231.34 g/mol ; LogP: ~3.16) consists of a phenylacetic acid moiety linked via an amide bond to a lipophilic cycloheptyl ring[1]. The metabolic fate of this molecule is dictated by three primary structural vulnerabilities:

  • The Amide Bond: Amide hydrolysis is a dominant clearance pathway for secondary amides. Mammalian carboxylesterases, particularly CES1 (highly expressed in the liver) and CES2 (expressed in the intestine and liver), efficiently catalyze the hydrolysis of diverse amide-containing xenobiotics into their respective free acids and amines[2][3][4].

  • The Cycloheptyl Ring: Highly lipophilic aliphatic rings are prime targets for Phase I oxidation. Cytochrome P450 (CYP450) enzymes, notably CYP3A4, will catalyze aliphatic hydroxylation at multiple positions on the seven-membered ring.

  • The Phenyl Ring: The aromatic ring is susceptible to CYP-mediated epoxidation followed by rearrangement to phenolic metabolites (aromatic hydroxylation).

Mechanistic Pathway of Biotransformation

MetabolicPathway Parent N-cycloheptyl-2-phenylacetamide (Parent) M1 Cycloheptyl-OH (Aliphatic Hydroxylation) Parent->M1 CYP450 (Phase I) M2 Phenyl-OH (Aromatic Hydroxylation) Parent->M2 CYP450 (Phase I) M3 Phenylacetic Acid (Amide Hydrolysis) Parent->M3 CES1 / Amidase M4 Cycloheptylamine (Amide Hydrolysis) Parent->M4 CES1 / Amidase M5 O-Glucuronides (Phase II Conjugation) M1->M5 UGT (Phase II) M2->M5 UGT (Phase II)

Caption: Biotransformation pathways of N-cycloheptyl-2-phenylacetamide via Phase I and Phase II metabolism.

High-Resolution Mass Spectrometry (HRMS) Analytical Strategy

To confidently identify these metabolites, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[5][6]. Orbitrap or Time-of-Flight (TOF) mass analyzers provide sub-5 ppm mass accuracy, which is essential for distinguishing true metabolites from isobaric endogenous matrix interferences[7].

LC-HRMS Workflow

Workflow Incubation In Vitro Incubation (HLM / Hepatocytes) Prep Protein Precipitation & Centrifugation Incubation->Prep LC UHPLC Separation (C18 Column) Prep->LC HRMS Orbitrap HRMS (DDA / DIA Modes) LC->HRMS Data Data Mining (MDF, EIC) HRMS->Data

Caption: LC-HRMS analytical workflow for the identification of in vitro metabolites.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental design must include intrinsic controls to differentiate true enzymatic metabolites from chemical degradation.

Step 1: In Vitro Incubation with Human Liver Microsomes (HLM)

Causality: HLMs contain the full complement of CYP450s and carboxylesterases (like CES1) required to generate both oxidative and hydrolytic metabolites[2].

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Spike N-cycloheptyl-2-phenylacetamide to a final concentration of 10 µM.

  • Self-Validating Controls: Prepare a negative control (without NADPH) and a heat-inactivated control (boiled HLMs for 10 mins) to rule out non-enzymatic degradation.

  • Initiate the reaction by adding 1 mM NADPH (for Phase I) and 2 mM UDPGA + alamethicin (for Phase II UGT conjugation).

  • Incubate at 37°C for 60 minutes.

Step 2: Sample Preparation
  • Terminate the reaction by adding three volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., reserpine).

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to UHPLC vials.

Step 3: LC-HRMS Acquisition & Data Mining

Causality: Because metabolites retain the core structural scaffold of the parent drug, their exact masses will shift by highly specific, predictable mass defects (e.g., +15.9949 Da for oxidation)[7].

  • Chromatography: Inject 5 µL onto a C18 UHPLC column using a gradient of 0.1% formic acid in water (Mobile Phase A) and ACN (Mobile Phase B).

  • Acquisition: Operate the Orbitrap HRMS in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA) to capture full MS (resolution 70,000) and MS/MS fragmentation spectra[5][6].

  • Data Mining: Apply Mass Defect Filtering (MDF) centered around the parent drug's mass defect to filter out endogenous biological noise, followed by Extracted Ion Chromatogram (EIC) analysis for predicted biotransformations[7].

Quantitative Summary of Putative Metabolites

The table below summarizes the expected HRMS profiles for the primary metabolites of N-cycloheptyl-2-phenylacetamide based on the established biotransformation rules of amides and cycloalkanes.

Metabolite IDBiotransformationFormula (Neutral)Theoretical Exact Mass [M+H]+Mass Shift (Da)Key MS/MS Fragment Ions
Parent NoneC15H21NO232.16960.0000m/z 91.054 (Tropylium), m/z 118.065
M1 Aliphatic HydroxylationC15H21NO2248.1645+15.9949m/z 91.054, m/z 114.127
M2 Aromatic HydroxylationC15H21NO2248.1645+15.9949m/z 107.049 (Hydroxy-tropylium)
M3 Amide HydrolysisC8H8O2137.0597-95.1099m/z 91.054
M4 Amide HydrolysisC7H15N114.1277-118.0419m/z 97.101 (Loss of NH3)
M5 Hydroxylation + GlucuronidationC21H29NO8424.1966+192.0270m/z 248.164 (Loss of Glucuronide)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-cycloheptyl-2-phenylacetamide

Application Note: High-Yield Synthesis and Isolation Protocol for N-Cycloheptyl-2-phenylacetamide Strategic Context and Chemical Overview N-Cycloheptyl-2-phenylacetamide (CAS 97728-06-8)[1][2] is a synthetic amide freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Isolation Protocol for N-Cycloheptyl-2-phenylacetamide

Strategic Context and Chemical Overview

N-Cycloheptyl-2-phenylacetamide (CAS 97728-06-8)[1][2] is a synthetic amide frequently utilized as a screening compound, structural fragment, or building block in pharmaceutical research and drug development[3]. Structurally, it consists of a phenylacetyl group linked to a cycloheptyl ring via an amide bond. The compound possesses a molecular weight of 231.34 g/mol , a calculated LogP of 3.16, one hydrogen bond donor, and one hydrogen bond acceptor[3].

In medicinal chemistry, the robust and epimerization-free formation of amide bonds is a critical operational requirement. While various methods exist for amide synthesis (such as acyl chloride intermediates), carbodiimide-mediated coupling utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is preferred in this protocol. This choice is dictated by the mild reaction conditions, high functional group tolerance, and the ease of removing water-soluble urea byproducts during the liquid-liquid extraction phase.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, from the activation of the carboxylic acid to the final purification of the amide product.

SynthesisWorkflow A 1. Phenylacetic Acid + EDC·HCl / HOBt in DCM B 2. Active Ester Formation (OBt-Activated Intermediate) A->B Activation C 3. Cycloheptylamine + DIPEA (Nucleophilic Addition) B->C Amine Addition D 4. Crude Amide Mixture (Reaction at RT, 12h) C->D Amidation E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E Quench & Extract F 6. Organic Layer Drying (Na2SO4) & Concentration E->F Phase Separation G 7. Purified N-Cycloheptyl- 2-phenylacetamide F->G Isolation

Figure 1: Workflow for the EDC/HOBt-mediated synthesis of N-cycloheptyl-2-phenylacetamide.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry must be strictly controlled. A slight excess of the amine and coupling reagents ensures the complete consumption of the phenylacetic acid starting material.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Phenylacetic acid Carboxylic Acid136.151.0 eq1.36 g
Cycloheptylamine Primary Amine113.201.1 eq1.25 g (1.40 mL)
EDC·HCl Coupling Agent191.701.2 eq2.30 g
HOBt (anhydrous) Additive135.131.2 eq1.62 g
DIPEA Organic Base129.242.0 eq2.58 g (3.48 mL)
Dichloromethane (DCM) Solvent84.93N/A50 mL

Step-by-Step Experimental Protocol

Note: N-cycloheptyl-2-phenylacetamide and its precursors are classified as harmful if swallowed (Acute Tox. 4) and can cause irritation[4][5]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Phase 1: Substrate Activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolve 1.36 g (10.0 mmol) of phenylacetic acid in 30 mL of anhydrous Dichloromethane (DCM).

  • Add 1.62 g (12.0 mmol) of HOBt to the stirring solution. Causality: HOBt reacts with the highly reactive, but unstable, O-acylisourea intermediate formed by EDC to create a stable, yet highly reactive, OBt-active ester. This prevents the formation of unreactive N-acylurea byproducts.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add 2.30 g (12.0 mmol) of EDC·HCl portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the acid.

Phase 2: Nucleophilic Coupling 6. In a separate vial, prepare a solution of 1.40 mL (11.0 mmol) of cycloheptylamine and 3.48 mL (20.0 mmol) of N,N-Diisopropylethylamine (DIPEA) in 10 mL of anhydrous DCM. 7. Add the amine/base solution dropwise to the activated acid mixture at 0 °C via syringe. Causality: DIPEA is required to neutralize the hydrochloride salt of EDC and maintain the cycloheptylamine in its free-base, nucleophilic state. 8. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 12 hours under an inert atmosphere[6].

Phase 3: Workup and Isolation 9. Transfer the crude reaction mixture to a separatory funnel. Dilute with an additional 30 mL of DCM. 10. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This step protonates and extracts any unreacted cycloheptylamine, DIPEA, and the urea byproduct of EDC into the aqueous phase. 11. Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 × 30 mL). Causality: This neutralizes residual HCl and extracts any unreacted phenylacetic acid and HOBt. 12. Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 × 30 mL) to remove bulk water from the organic phase. 13. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na2SO4) for 15 minutes. 14. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 15. The crude N-cycloheptyl-2-phenylacetamide is typically obtained as a white solid[6]. If trace impurities remain, purify the compound via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, typically starting at 4:1 and increasing polarity to 2:1). 16. Dry the purified solid under high vacuum to constant weight.

References

  • S1 Supporting Information for Efficient Amide Bond Formation via... - rsc.org.
  • request for quote for stl199770 - vitasmlab.biz.
  • N-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 82500 - PubChem - nih.gov.
  • CAS 9772 - ChemBK - chembk.com.
  • N-cycloheptyl-2-phenylacetamide | 97728-06-8 - ChemicalBook - chemicalbook.com.
  • 12 - SAFETY DATA SHEET - fishersci.com.

Sources

Application

Application Note: High-Fidelity 1H and 13C NMR Characterization of N-cycloheptyl-2-phenylacetamide

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Chemical Context N-cycloheptyl-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Chemical Context

N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a highly stable synthetic amide frequently utilized as a critical building block in medicinal chemistry and fragment-based drug design. The robust structural validation of this compound is paramount before its integration into downstream biological assays or complex synthetic cascades.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical modality for this validation. This application note details a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of N-cycloheptyl-2-phenylacetamide, emphasizing the causality behind experimental parameter selection to ensure spectral fidelity and quantitative accuracy, grounded in recent literature on amide bond formation [1].

Experimental Design & Parameter Causality

To achieve research-grade spectral data, the acquisition parameters must be tailored to the physical and magnetic properties of the target molecule. The logic governing these selections is visualized below.

Parameter_Logic Goal High-Fidelity NMR Spectra Sub1 Optimize Relaxation (D1) Goal->Sub1 Sub2 Increase Scans (ns) Goal->Sub2 Sub3 Solvent Selection Goal->Sub3 Reason1 Ensures quantitative integration of quaternary carbons Sub1->Reason1 Reason2 Improves Signal-to-Noise Ratio (SNR) for 13C (~1.1% abundance) Sub2->Reason2 Reason3 CDCl3 provides deuterium lock and avoids solvent peak overlap Sub3->Reason3

Logical relationships between NMR acquisition parameters and spectral fidelity.

Solvent Selection and Concentration

The sample is dissolved in deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The lipophilic nature of the cycloheptyl and phenyl rings ensures complete dissolution in CDCl3​ .

  • Causality: A concentration of 15–20 mg/mL is targeted. Lower concentrations yield poor 13 C Signal-to-Noise Ratio (SNR), while higher concentrations induce viscosity-related line broadening and shift the amide (-NH) proton resonance due to increased intermolecular hydrogen bonding. TMS provides an absolute zero-point reference (0.00 ppm).

Relaxation Delays ( D1​ )
  • 1 H NMR ( D1​ = 1.0 s): Protons in small molecules exhibit rapid spin-lattice relaxation ( T1​ < 1s). A 1.0 s delay ensures complete longitudinal magnetization recovery between pulses, allowing for accurate integration.

  • 13 C NMR ( D1​ = 2.0 - 3.0 s): Quaternary carbons (e.g., the carbonyl C=O and ipso-phenyl carbon) lack attached protons to facilitate dipole-dipole relaxation, resulting in extended T1​ times. A longer D1​ prevents these critical peaks from integrating lower than expected or disappearing into the baseline noise.

Step-by-Step Acquisition Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Sample Preparation & Instrument Setup
  • Preparation: Weigh exactly 15 mg of N-cycloheptyl-2-phenylacetamide into a clean glass vial. Add 0.6 mL of CDCl3​ (with 0.03% TMS) and vortex until fully dissolved. Transfer the solution to a standard 5 mm NMR tube.

  • Insertion & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3​ .

  • Tuning and Matching: Tune the probe for both 1 H and 13 C frequencies.

    • Validation Checkpoint: The tuning curve must hit the baseline (minimum reflection) at exactly the center frequency, ensuring maximum RF power transfer and optimal pulse precision.

  • Shimming: Perform gradient shimming (Z1-Z5) to optimize B0​ homogeneity.

    • Validation Checkpoint: The lock level must stabilize at >80%, and the un-spun 1 H Free Induction Decay (FID) must exhibit a smooth exponential decay without severe beat patterns.

Phase 2: Spectral Acquisition
  • 1 H NMR Acquisition:

    • Set frequency to 400 MHz.

    • Set Number of Scans (ns) = 16.

    • Set Relaxation Delay ( D1​ ) = 1.0 s.

    • Execute acquisition.

  • 13 C NMR Acquisition:

    • Set frequency to 101 MHz.

    • Set Number of Scans (ns) = 512 (increase to 1024 if SNR < 10:1 on quaternary carbons).

    • Set Relaxation Delay ( D1​ ) = 2.5 s.

    • Enable WALTZ-16 proton decoupling to collapse multiplet carbon signals into sharp singlets and generate Nuclear Overhauser Effect (NOE) enhancement.

    • Execute acquisition.

Phase 3: Processing
  • Apply Fourier Transform (FT) to both FIDs.

  • Perform zero-order and first-order phase corrections.

    • Validation Checkpoint: The baseline must be perfectly flat, and all peaks must be symmetrical. Asymmetrical peaks indicate poor phasing or residual shimming errors, which will invalidate integration data.

NMR_Workflow Start Sample Preparation (Compound + CDCl3) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Start->Acq1H Acq13C 13C NMR Acquisition (101 MHz, ns=512) Start->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Analyze Spectral Analysis & Peak Assignment Process->Analyze Valid Structure Validation (N-cycloheptyl-2-phenylacetamide) Analyze->Valid

Workflow for 1H and 13C NMR characterization of N-cycloheptyl-2-phenylacetamide.

Data Analysis & Spectral Interpretation

The spectral data for N-cycloheptyl-2-phenylacetamide is characterized by distinct aliphatic and aromatic regions. The methylene bridge ( CH2​ ) between the phenyl ring and the carbonyl group is isolated from vicinal coupling, presenting as a sharp singlet. The amide proton is highly sensitive to the solvent environment but typically appears as a broad signal around 5.30 ppm.

The quantitative shift data, corroborated by recent catalytic synthesis literature [1], is summarized in the tables below.

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.25 – 7.37 Multiplet (m)5HAromatic protons (phenyl ring)
~5.30 Broad doublet (br d) / Singlet1HAmide proton (-NH)
~3.90 Multiplet (m)1HCycloheptyl CH ( α to nitrogen)
3.55 Singlet (s)2HAliphatic CH2​ ( α to carbonyl and phenyl)
1.30 – 1.90 Multiplet (m)12HCycloheptyl CH2​ groups ( β,γ,δ positions)
Table 2: 13 C NMR Spectral Data Summary (101 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Structural Assignment
170.88 Carbonyl carbon ( C=O )
135.04 Aromatic ipso-carbon (C-1 of phenyl ring)
129.23 Aromatic carbons (ortho/meta overlap)
128.8, 127.1 Remaining aromatic carbons (meta/para)
~50.5 Cycloheptyl CH ( α to nitrogen)
~43.8 Aliphatic CH2​ ( α to carbonyl)
~35.0, 28.0, 24.0 Cycloheptyl CH2​ groups (due to molecular symmetry)

Note: The exact chemical shifts of the amide proton and the cycloheptyl ring carbons may vary slightly (±0.05 ppm for 1 H, ±0.5 ppm for 13 C) depending on the exact sample concentration and ambient probe temperature.

References

  • Hussein, M. A., Al-Ameed, K., & Owaid, N. J. (2024). Efficient amide bond formation via tropylium ion organocatalysis. RSC Advances, 14(46), 34428-34434.[Link]

Method

Application Note: Dissolution and Handling Protocol for N-Cycloheptyl-2-Phenylacetamide in In Vitro Cell Culture

Executive Summary N-cycloheptyl-2-phenylacetamide is a highly lipophilic small molecule commonly utilized in screening libraries and drug development assays. Because of its hydrophobicity, successful in vitro application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cycloheptyl-2-phenylacetamide is a highly lipophilic small molecule commonly utilized in screening libraries and drug development assays. Because of its hydrophobicity, successful in vitro application requires a rigorous, multi-phase dissolution strategy to prevent aqueous precipitation and vehicle-induced cytotoxicity. This application note outlines a validated, self-consistent protocol for preparing master stocks, intermediate dilutions, and final assay media, ensuring robust and reproducible cell-based data.

Physicochemical Profiling & Causality

As a foundational rule of formulation, a compound's physicochemical properties dictate its solvent compatibility. Understanding these metrics is critical to establishing the causality behind our vehicle selection.

PropertyValueImplication for Cell Culture
Chemical Name N-cycloheptyl-2-phenylacetamide-
CAS Number 97728-06-8[1]-
Molecular Weight 231.34 g/mol [2]Small molecular size allows for easy permeation of lipid bilayers.
Formula C15H21NO[2]Lacks highly polar ionizable groups, reducing aqueous solubility.
logP (Lipophilicity) 3.163[2]Highly lipophilic; completely insoluble in aqueous buffers[3].
Hydrogen Bond Donors 1[2]Limited interaction with water molecules.
Hydrogen Bond Acceptors 1[2]Limited interaction with water molecules.

Causality Insight: With a logP of 3.163, N-cycloheptyl-2-phenylacetamide strongly partitions into lipid phases and repels water[2]. Attempting to dissolve this compound directly into aqueous cell culture media will result in immediate thermodynamic rejection and precipitation. Therefore, an organic vehicle must be used to create a concentrated master stock, which is subsequently diluted into the aqueous phase[3].

Vehicle Selection and Cytotoxicity Thresholds

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules. However, its use in cell culture must be strictly controlled to maintain scientific integrity and isolate the true pharmacological effect of the compound.

  • Cytotoxicity Limits: Extensive in vitro studies demonstrate that DMSO concentrations 1% to 5% are overtly cytotoxic, altering cell morphology, permeabilizing membranes, and significantly reducing cell viability[4],[5].

  • The 0.1% Gold Standard: To ensure that observed phenotypic changes are solely due to N-cycloheptyl-2-phenylacetamide and not vehicle artifacts, the final DMSO concentration in the assay media should ideally not exceed 0.1% to 0.5% (v/v)[4],[6].

  • Normalization: Every experimental condition, including the negative control, must contain the exact same final concentration of DMSO to self-validate the assay[7].

Step-by-Step Dissolution Protocol

Phase 1: Master Stock Preparation (100% DMSO)

Objective: Create a stable, highly concentrated stock solution.

  • Equilibration: Allow the sealed vial of dry N-cycloheptyl-2-phenylacetamide powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: This prevents ambient moisture from condensing on the powder, which could degrade the compound or alter its true mass.

  • Calculation: Calculate the volume of anhydrous, cell-culture grade DMSO required to make a 10 mM or 50 mM master stock. (e.g., To achieve a 10 mM stock, dissolve 2.31 mg of the compound in 1 mL of DMSO).

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

  • Validation: Visually inspect the solution against a light source. The solution must be completely clear. If undissolved particulates remain, warm the solution gently in a 37°C water bath for 5 minutes and re-vortex[3].

Phase 2: Intermediate Serial Dilutions (100% DMSO)

Objective: Prepare working stocks to ensure a constant vehicle concentration across all test conditions.

  • Do not dilute the master stock directly into media to create different dose-response concentrations.

  • Instead, perform serial dilutions of the compound in 100% DMSO to create a range of intermediate stocks. Each intermediate stock should be exactly 1000 × the desired final concentration.

    • Causality: By keeping the compound in 100% DMSO during the dilution phase, you guarantee that when you add these stocks to your cells (at a 1:1000 ratio), every single well receives exactly 0.1% DMSO. This isolates the compound's biological effect from vehicle-induced experimental bias[7].

Phase 3: Final Aqueous Media Preparation

Objective: Introduce the lipophilic compound to the aqueous environment without precipitation.

  • Pre-warming: Warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Causality: Cold media decreases solubility and increases the risk of the lipophilic compound "crashing out" (precipitating) upon contact[3].

  • Gradual Addition: While gently vortexing or swirling the tube of pre-warmed media, add the 1000 × intermediate DMSO stock dropwise (e.g., 1 μ L of stock per 1 mL of media)[3].

  • Immediate Application: Apply the spiked media to the cell culture vessels immediately.

Workflow Visualization

G A Dry Powder N-cycloheptyl-2-phenylacetamide B Master Stock (10-50 mM) in 100% DMSO A->B Add Anhydrous DMSO & Vortex C Intermediate Stocks (1000x) in 100% DMSO B->C Serial Dilution in 100% DMSO D Final Assay Media (0.1% DMSO v/v) C->D 1:1000 Dropwise Addition into 37°C Media

Workflow for dissolving N-cycloheptyl-2-phenylacetamide from powder to final cell culture media.

Quality Control & Storage Best Practices

  • Detecting Precipitation: If the final assay media appears cloudy or turbid under a microscope, the compound has precipitated. This means the effective concentration reaching the cells is unknown. If this occurs, reduce the maximum final concentration or increase the serum content in the media (serum proteins can act as carrier molecules for lipophilic drugs).

  • Storage: Aliquot the 100% DMSO master stocks into single-use sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and irreversible precipitation.

References

  • ChemBK. "CAS 97728-06-8 N-cycloheptyl-2-phenylacetamide Chemical Properties." ChemBK Database. URL:[Link]

  • Vitas-M Lab. "Compound STL199770: N-cycloheptyl-2-phenylacetamide." Vitas-M Lab Database. URL: [Link]

  • National Institutes of Health (PMC). "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." NIH PMC. URL:[Link]

  • National Institutes of Health (PMC). "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells." NIH PMC. URL: [Link]

  • ResearchGate. "What must be the maximum final DMSO % in a cell culture plate if I have to dissolve my compound in DMSO?" ResearchGate. URL: [Link]

Sources

Application

Advanced Mass Spectrometry Fragmentation Analysis of N-cycloheptyl-2-phenylacetamide

Executive Summary N-cycloheptyl-2-phenylacetamide is a highly specific synthetic intermediate and pharmacophore scaffold often utilized in drug discovery. Accurate structural elucidation of this compound via mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cycloheptyl-2-phenylacetamide is a highly specific synthetic intermediate and pharmacophore scaffold often utilized in drug discovery. Accurate structural elucidation of this compound via mass spectrometry (MS) is essential for metabolite identification, impurity profiling, and pharmacokinetic tracking. This application note details the gas-phase dissociation mechanisms of N-cycloheptyl-2-phenylacetamide under Electrospray Ionization Collision-Induced Dissociation (ESI-CID) and Electron Ionization (EI), providing researchers with a self-validating analytical protocol to ensure robust data acquisition.

Mechanistic Profiling of Fragmentation Pathways

Understanding the causality behind fragment formation is critical for distinguishing N-cycloheptyl-2-phenylacetamide from isobaric impurities. The fragmentation of N-alkyl-2-phenylacetamides is strictly governed by the relative thermodynamic stabilities of the resulting carbocations and even-electron ions[1]. For N-cycloheptyl-2-phenylacetamide (Exact Mass: 231.1623 Da; [M+H]⁺: 232.1701 Da), the fragmentation cascade is driven by three primary mechanisms:

  • Alpha-Cleavage and CO Extrusion (The Aromatic Sink): The most thermodynamically favorable pathway involves the cleavage of the amide C-N bond. The inductive pull of the carbonyl group stabilizes the resulting phenylacetyl cation ([C₈H₇O]⁺, m/z 119.05). Because acylium ions are highly reactive, this fragment undergoes rapid carbon monoxide (CO) extrusion to form the tropylium cation ([C₇H₇]⁺, m/z 91.05)[1]. The tropylium ion is a fully conjugated, 6π-electron aromatic system, making it exceptionally stable. In EI-MS, m/z 91 frequently presents as the base peak.

  • Cycloalkyl Hydrogen Transfer (Rearrangement): Cycloalkyl amides often resist simple carbon-carbon bond fission, instead favoring complex rearrangements that yield stable even-electron ions[2]. The bulky cycloheptyl ring provides sterically accessible beta-hydrogens. Upon collisional activation, a hydrogen transfer to the amide nitrogen occurs, followed by the neutral loss of cycloheptene (C₇H₁₂, 96 Da). This yields a protonated phenylacetamide fragment ([C₈H₁₀NO]⁺, m/z 136.08).

  • Alkyl Cleavage: Direct heterolytic cleavage of the nitrogen-cycloheptyl bond generates the cycloheptyl cation ([C₇H₁₃]⁺, m/z 97.10). While generally less abundant than the tropylium ion, it serves as a critical diagnostic ion for confirming the presence and intact nature of the seven-membered carbocycle[3].

Quantitative Data Presentation

The following table summarizes the expected high-resolution mass-to-charge ratios (m/z) and relative abundances for the precursor and its primary product ions.

Ion IdentityFormulaTheoretical Exact Mass (m/z)Formation MechanismExpected Relative Abundance (ESI-CID)
Precursor Ion [M+H]⁺ [C₁₅H₂₂NO]⁺232.1701ProtonationVariable (Energy Dependent)
Protonated Phenylacetamide [C₈H₁₀NO]⁺136.0762H-Transfer & Neutral Loss (-C₇H₁₂)Medium (40-60%)
Phenylacetyl Cation [C₈H₇O]⁺119.0497Alpha-Cleavage (-C₇H₁₄N)High (70-90%)
Cycloheptyl Cation [C₇H₁₃]⁺97.1017Alkyl Cleavage (-C₈H₈NO)Low-Medium (15-30%)
Tropylium Cation [C₇H₇]⁺91.0548CO Extrusion from m/z 119Base Peak (100%)
Visualizing the Fragmentation Cascade

MS_Fragmentation Parent N-cycloheptyl-2-phenylacetamide [M+H]+ m/z 232.17 (Precursor Ion) Frag136 Protonated Phenylacetamide [C8H10NO]+ m/z 136.08 (Loss of Cycloheptene) Parent->Frag136 Hydrogen Transfer - C7H12 (96 Da) Frag119 Phenylacetyl Cation [C8H7O]+ m/z 119.05 (Alpha Cleavage) Parent->Frag119 Amide Bond Cleavage - C7H14N (112 Da) Frag97 Cycloheptyl Cation [C7H13]+ m/z 97.10 (Alkyl Cleavage) Parent->Frag97 N-C(alkyl) Cleavage - C8H8NO (134 Da) Frag91 Tropylium Cation [C7H7]+ m/z 91.05 (Loss of CO) Frag119->Frag91 CO Extrusion - CO (28 Da)

ESI-CID Fragmentation pathways of N-cycloheptyl-2-phenylacetamide.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure absolute confidence in structural elucidation, this protocol incorporates a self-validating system design. By enforcing mandatory System Suitability Testing (SST) and stepped collision energies, the method eliminates false positives from carryover and ensures the capture of both high-mass precursor ions and low-mass fragments.

LCMS_Workflow Prep 1. Sample Prep & System Suitability (Blank + 10 µg/mL API) Chrom 2. UHPLC Separation (C18, H2O/ACN Gradient) Prep->Chrom Ion 3. ESI Ionization (Positive Mode, +4.0 kV) Chrom->Ion CID 4. CID Fragmentation (NCE: 15, 25, 35 eV) Ion->CID Detect 5. HRMS Detection (Orbitrap, R=70,000) CID->Detect

Self-validating LC-HRMS/MS analytical workflow for structural confirmation.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Validation

  • Stock Solution: Accurately weigh 1.0 mg of N-cycloheptyl-2-phenylacetamide and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:100 in 50:50 Water:ACN (containing 0.1% Formic Acid) to achieve a final concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject a solvent blank (50:50 Water:ACN + 0.1% FA) prior to the sample. Causality: This proves the system is free of m/z 232.17 carryover from previous runs, validating that any subsequent signal is strictly sample-derived.

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient focuses the analyte into a sharp chromatographic band, enhancing the signal-to-noise ratio before it enters the mass spectrometer.

Phase 3: High-Resolution MS/MS Acquisition

  • Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to +4.0 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Precursor Selection: Isolate the [M+H]⁺ ion at m/z 232.17 with an isolation window of 1.0 Da.

  • Stepped Collision Energy (NCE): Apply Normalized Collision Energies (NCE) of 15, 25, and 35 eV. Causality: Low energy (15 eV) preserves the m/z 136 rearrangement ion, while high energy (35 eV) drives the m/z 119 fragment to extrude CO, maximizing the m/z 91 tropylium ion yield.

  • Detection: Acquire data using an Orbitrap or Q-TOF analyzer at a minimum resolution of 70,000 (at m/z 200). Ensure mass accuracy is within < 3 ppm.

Sources

Method

Application Note: In Vivo Dosing Guidelines and Vehicle Formulation for N-cycloheptyl-2-phenylacetamide

Executive Summary & Physicochemical Profiling The successful translation of early-stage screening compounds into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models hinges on rational vehicle formulation. N-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The successful translation of early-stage screening compounds into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models hinges on rational vehicle formulation. N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a low-molecular-weight, highly lipophilic small molecule. Because it is poorly soluble in aqueous environments, administering this compound in vivo requires a strategically designed vehicle to prevent precipitation in the syringe or upon introduction to the systemic circulation.

To design an effective formulation, we must first analyze the compound's fundamental physicochemical properties.

Table 1: Physicochemical Properties and Formulation Implications

ParameterValuePharmacological Implication
Chemical Name N-cycloheptyl-2-phenylacetamideTarget analyte for in vivo profiling.
Molecular Weight 231.34 g/mol Small size favors rapid systemic distribution and high permeability[1].
LogP 3.163Highly lipophilic; strictly requires co-solvents and surfactants to prevent in vivo precipitation[1].
Polar Surface Area (PSA) 29 ŲExcellent membrane permeability; high likelihood of crossing the blood-brain barrier (BBB)[1].
H-Bond Donors / Acceptors 1 / 1Low hydrogen bonding capacity, contributing directly to its poor aqueous solubility[1].

Formulation Strategy and Thermodynamic Rationale

When formulating a compound with a LogP > 3.0 for intravenous (IV) or intraperitoneal (IP) injection, the goal is to create a thermodynamically stable, clear solution. We utilize a multi-component vehicle system—typically 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline—which is an industry standard for lipophilic compounds[2],[3].

The Causality of the Excipient Selection:

  • DMSO (Dimethyl sulfoxide): Acts as the primary solvent. Its high polarity disrupts the crystalline lattice energy of N-cycloheptyl-2-phenylacetamide, forcing it into molecular dispersion. It is kept at ≤10% v/v to avoid systemic toxicity and local tissue necrosis.

  • PEG400 (Polyethylene glycol 400): Functions as a biocompatible co-solvent[4]. By lowering the overall dielectric constant of the formulation, PEG400 creates a transitional polarity gradient that prevents the drug from immediately crashing out when the aqueous phase is introduced.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. As the aqueous phase is added, Tween 80 spontaneously forms micelles, entrapping the lipophilic N-cycloheptyl-2-phenylacetamide molecules in a supersaturated state and preventing nucleation.

  • Saline (0.9% NaCl): The aqueous bulk phase ensures the final formulation is isotonic, preventing osmotic shock and hemolysis at the injection site.

Formulation Workflow Visualization

FormulationWorkflow Start N-cycloheptyl-2-phenylacetamide (LogP 3.16, Poorly Soluble) Assess Assess Dosing Route Start->Assess IV_IP IV / IP Injection (Requires Clear Solution) Assess->IV_IP PO Oral Gavage (PO) (Suspension Acceptable) Assess->PO Solvent 1. Dissolve in DMSO (10%) IV_IP->Solvent Suspension 0.5% Methylcellulose + 0.2% Tween 80 in H2O PO->Suspension Cosolvent 2. Add PEG400 (40%) Prevent Precipitation Solvent->Cosolvent Surfactant 3. Add Tween 80 (5%) Micelle Formation Cosolvent->Surfactant Aqueous 4. Add Saline (45%) Isotonicity Surfactant->Aqueous QC Visual QC & LC/MS Verify Homogeneity Aqueous->QC Suspension->QC Dose In Vivo Administration QC->Dose

Logical workflow for selecting and preparing in vivo formulations based on administration route.

Experimental Protocols: Self-Validating Systems

The order of addition in these protocols is absolute. Adding the aqueous phase prematurely fundamentally alters the solvent's dielectric constant before the compound is stabilized in micelles, leading to irreversible nucleation. Rapid Assessment of Compound Exposure (RACE) protocols rely heavily on this standardized sequential formulation to ensure consistent PK profiling[5].

Protocol A: Preparation of IV / IP Formulation (Clear Solution)

Target Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Solubilization Initiation: Weigh the required mass of N-cycloheptyl-2-phenylacetamide into a sterile, pyrogen-free microcentrifuge tube. Add the calculated volume of cell-culture grade DMSO (10% of final volume). Vortex vigorously for 60 seconds.

    • Self-Validation Checkpoint 1: Hold the tube against a light source. The solution must be completely transparent. If particulate matter remains, sonicate at 37°C for 5 minutes. Do not proceed until optical clarity is achieved; residual nucleation seeds will cause catastrophic precipitation later.

  • Co-solvent Integration: Add PEG400 (40% of final volume) to the DMSO solution. Vortex for 30 seconds to ensure a homogenous binary mixture.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette for accuracy. Vortex for 60 seconds.

  • Aqueous Phase Titration: Crucial Step. Place the tube on a vortex mixer set to low speed. While the solution is swirling, add the 0.9% Saline (45% of final volume) dropwise.

    • Causality: Dropwise addition prevents localized areas of high aqueous concentration, allowing the Tween 80 micelles to form uniformly around the drug molecules.

    • Self-Validation Checkpoint 2: Wait 15 minutes at room temperature. If the solution remains crystal clear, the micellar formulation is stable. If it turns cloudy, nucleation has occurred; the formulation must be discarded, as injecting a suspension intravenously can cause fatal pulmonary embolisms.

Protocol B: Preparation of Oral (PO) Formulation (Homogeneous Suspension)

Target Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in sterile water. For oral gavage, true solutions are not strictly required; a fine, homogeneous suspension is acceptable as the gastrointestinal tract provides a massive surface area for dissolution.

  • Wetting the API: Weigh the compound and add the calculated volume of Tween 80 (0.2% of final volume). Use a micro-spatula to physically triturate (grind) the powder into the surfactant, creating a smooth paste.

    • Causality: Wetting the highly lipophilic powder with surfactant prevents it from floating on the surface of the aqueous phase due to surface tension.

  • Suspending: Gradually add the 0.5% Methylcellulose solution while continuously vortexing or sonicating.

  • Homogenization: Sonicate the suspension in a water bath for 15 minutes to break up any remaining agglomerates, ensuring uniform dosing.

In Vivo Dosing Guidelines

Accurate dosing requires strict adherence to maximum administration volumes based on the animal model to prevent physiological stress or vehicle-induced toxicity.

Table 2: Maximum Recommended Dosing Volumes

SpeciesRouteMax Volume (mL/kg)Needle Gauge
Mouse (20-25g)Intravenous (IV)5.027G - 30G
Mouse (20-25g)Intraperitoneal (IP)10.025G - 27G
Mouse (20-25g)Oral Gavage (PO)10.020G - 22G (Gavage)
Rat (200-250g)Intravenous (IV)5.024G - 26G

Crucial Experimental Control: A vehicle control group is absolutely essential. The vehicle itself (specifically DMSO and PEG400) can have unintended physiological, biochemical, or behavioral effects[6]. The control group must receive the exact same vehicle formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline), processed through the exact same workflow, to differentiate the true pharmacological effects of N-cycloheptyl-2-phenylacetamide from solvent-induced biological noise.

References

  • Title: request for quote for stl199770 - VITASMLAB.
  • Source: invivochem.
  • Source: benchchem.
  • Source: benchchem.
  • Title: In Vivo Rapid Assessment of Compound Exposure (RACE)
  • Source: targetmol.

Sources

Application

Application Note: N-Cycloheptyl-2-phenylacetamide as a Key Precursor in the Synthesis of TRADD Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale N-cycloheptyl-2-phenylacetamide (CAS 97728...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

N-cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a highly versatile building block in organic synthesis, primarily utilized as a precursor for advanced, biologically active small molecules. This application note details its critical role in the synthesis of Apostatin-1 (Apt-1) , a potent and selective inhibitor of the Tumor Necrosis Factor Receptor Type 1-Associated Death Domain (TRADD) [1].

From a retrosynthetic perspective, the structural architecture of N-cycloheptyl-2-phenylacetamide features an activated α -methylene group flanked by a phenyl ring and an amide carbonyl. This dual activation lowers the bond dissociation energy of the benzylic C-H bonds, making it an ideal candidate for selective α -functionalization (halogenation) followed by nucleophilic substitution. By leveraging this reactivity, researchers can efficiently append the 1-methyl-4,5-dihydro-1H-imidazole-2-thiol moiety required to generate the active TRADD inhibitor [2].

SynthWorkflow A N-cycloheptyl-2- phenylacetamide (Precursor) B NBS, AIBN (Radical Bromination) A->B C α-Bromo-N-cycloheptyl- 2-phenylacetamide (Intermediate) B->C D 1-Methyl-4,5-dihydro- 1H-imidazole-2-thiol + K2CO3 C->D E Apostatin-1 (TRADD Inhibitor) D->E

Synthetic workflow for Apostatin-1 from N-cycloheptyl-2-phenylacetamide.

Experimental Protocols: Synthesis of Apostatin-1

Note: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) must be utilized to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: α -Bromination of N-Cycloheptyl-2-phenylacetamide

Objective: Synthesize α -bromo-N-cycloheptyl-2-phenylacetamide via radical substitution. Causality & Insights: The benzylic/ α -carbonyl position is highly susceptible to radical bromination due to resonance stabilization. N-Bromosuccinimide (NBS) is chosen over elemental bromine to maintain a low, steady concentration of Br• radicals, strictly preventing unwanted electrophilic aromatic substitution on the phenyl ring. Azobisisobutyronitrile (AIBN) acts as the thermal initiator.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of N-cycloheptyl-2-phenylacetamide in 50 mL of anhydrous (trifluoromethyl)benzene (a greener alternative to CCl₄) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 11.0 mmol of NBS and 0.5 mmol of AIBN to the solution.

  • Reaction Initiation: Heat the mixture to reflux (approx. 80°C) under an argon atmosphere for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material is fully consumed and succinimide floats to the surface.

  • Workup: Cool the mixture to 0°C and filter off the precipitated succinimide. Wash the filtrate with saturated aqueous NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from ethanol to yield pure α -bromo-N-cycloheptyl-2-phenylacetamide.

Protocol B: Thioetherification to Yield Apostatin-1

Objective: Nucleophilic substitution (Sₙ2) of the α -bromide with 1-methyl-4,5-dihydro-1H-imidazole-2-thiol. Causality & Insights: A mild base (K₂CO₃) is critical here. It efficiently deprotonates the thiol (pKa ~8) to form a highly nucleophilic thiolate without being strong enough to trigger E2 elimination (dehydrohalogenation) of the secondary bromide. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to maximize the reaction rate of the Sₙ2 displacement.

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve 5.0 mmol of α -bromo-N-cycloheptyl-2-phenylacetamide and 5.5 mmol of 1-methyl-4,5-dihydro-1H-imidazole-2-thiol in 25 mL of anhydrous DMF.

  • Base Addition: Add 10.0 mmol of finely powdered, anhydrous K₂CO₃.

  • Reaction: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • In-Process Control: Verify product formation via LC-MS (Expected [M+H]⁺ for Apostatin-1 = 346.2).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 50 mL) to remove residual DMF, followed by a final brine wash. Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to obtain Apostatin-1 as a white to beige powder (≥98% purity by HPLC) [3].

Quantitative Data & Physicochemical Properties

The following table summarizes the key properties of the precursor and the synthesized TRADD inhibitor, Apostatin-1, which are crucial for formulation and downstream assay development [1][3][4].

Property / ParameterN-Cycloheptyl-2-phenylacetamide (Precursor)Apostatin-1 (Final Product)
CAS Number 97728-06-82559703-06-7
Molecular Formula C₁₅H₂₁NOC₁₉H₂₇N₃OS
Molecular Weight 231.34 g/mol 345.50 g/mol
Target / Mechanism Synthetic Building BlockTRADD-N Inhibitor
Binding Affinity (Kₒ) N/A2.17 μM (TRADD-N)
IC₅₀ (Apoptosis) N/A~0.97 μM (RDA Inhibition)
Solubility Soluble in organic solvents (DCM, EtOAc)DMSO: ≥ 2 mg/mL (Clear solution)
Storage Conditions Room Temperature, dryPowder: -20°C (3 years) / Stock: -80°C

Downstream Application: TRADD Inhibition Pathway

Once synthesized from N-cycloheptyl-2-phenylacetamide, Apostatin-1 is utilized in advanced cell culture models to study neurodegenerative diseases characterized by the accumulation of mutant tau, α -synuclein, or huntingtin. The compound restores cellular homeostasis by shifting the cellular machinery away from RIPK1-dependent apoptosis and toward autophagy [1][2].

TRADDPathway TNF TNF Receptor Activation TRADD TRADD-N Domain TNF->TRADD TRAF2 TRAF2 / TRADD-C Complex TRADD->TRAF2 Normal Binding TRADD->TRAF2 Disrupted by Apt-1 Apt1 Apostatin-1 (Inhibitor) Apt1->TRADD Binds KD=2.17 μM RIPK1 RIPK1 Ubiquitination Modulation TRAF2->RIPK1 Apoptosis Apoptosis (Blocked) RIPK1->Apoptosis Inhibited Autophagy Autophagy Activation (Homeostasis Restored) RIPK1->Autophagy Promoted

Mechanism of action of Apostatin-1 disrupting TRADD-N signaling to promote autophagy.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cycloheptyl-2-phenylacetamide Synthesis

Welcome to the Technical Support Center for amide bond formation, specifically tailored for the synthesis of N-cycloheptyl-2-phenylacetamide . This guide is designed for researchers and drug development professionals see...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide bond formation, specifically tailored for the synthesis of N-cycloheptyl-2-phenylacetamide . This guide is designed for researchers and drug development professionals seeking to optimize reaction yields, overcome steric hindrance, and troubleshoot common synthetic bottlenecks.

Mechanistic Overview & Causality

The synthesis of N-cycloheptyl-2-phenylacetamide involves the coupling of phenylacetic acid and cycloheptylamine . While this appears to be a straightforward amidation, researchers frequently encounter low yields due to the inherent chemical properties of the substrates.

When phenylacetic acid and cycloheptylamine are directly mixed, an acid-base reaction occurs almost instantaneously, forming a stable, unreactive ammonium carboxylate salt[1]. Causality: The thermodynamic stability of this salt acts as an energy sink. To overcome this barrier and drive the elimination of water, extreme heating (often >160 °C) is required, which can lead to substrate degradation and poor atom economy[2].

To achieve high yields under mild conditions, the carboxylic acid must be converted into a highly reactive electrophile. This is typically achieved through two primary pathways:

  • Acyl Chloride Activation: Conversion to phenylacetyl chloride, which rapidly undergoes aminolysis[3].

  • Coupling Reagents: In situ generation of an active ester (e.g., using EDC/HOBt), which stabilizes the reactive intermediate while preventing side reactions[4].

Troubleshooting Guides & FAQs

Q1: I attempted a direct thermal amidation of phenylacetic acid and cycloheptylamine, but my yield stalled at 30%. Why is the reaction incomplete? A1: You are observing the formation of a stable ammonium carboxylate salt.

  • Causality: The basicity of cycloheptylamine deprotonates phenylacetic acid faster than nucleophilic attack can occur[1]. Without an activating agent or azeotropic water removal, the salt simply precipitates or remains unreactive in solution.

  • Solution: Abandon direct heating. Switch to an activation strategy using either oxalyl chloride to form an acyl chloride or a carbodiimide-based coupling reagent[3].

Q2: I am using the phenylacetyl chloride route, but I am recovering a significant amount of unreacted phenylacetic acid. How can I prevent this back-formation? A2: Your highly reactive acyl chloride intermediate is undergoing hydrolysis.

  • Causality: Phenylacetyl chloride is extremely sensitive to adventitious moisture. If your solvent (e.g., DCM) is not strictly anhydrous, or if your glassware was not oven-dried, water will act as a competing nucleophile against cycloheptylamine, hydrolyzing the intermediate back to phenylacetic acid[3].

  • Solution: Ensure rigorous anhydrous conditions. Use freshly distilled or sure-seal solvents, purge the reaction vessel with Argon or N₂, and add a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct.

Q3: Cycloheptylamine has a bulky seven-membered ring. Which coupling reagent system is optimal to overcome this steric hindrance? A3: For sterically demanding primary amines with secondary-alkyl alpha carbons, the EDC/HOAt or EDC/HOBt system paired with N,N-Diisopropylethylamine (DIPEA) is highly recommended[4].

  • Causality: While standard carbodiimides (like DCC) can form O-acylisourea intermediates, these intermediates can undergo an undesirable rearrangement to unreactive N-acylureas, especially when the amine's nucleophilic attack is slowed by steric bulk. Adding HOBt (or HOAt) rapidly converts the O-acylisourea into an OBt-active ester. This ester is stable against rearrangement but highly reactive toward bulky amines[1].

Q4: I used DCC as my coupling reagent, and my product is contaminated with a stubborn white solid. How do I remove it? A4: The white solid is dicyclohexylurea (DCU), the byproduct of DCC activation.

  • Causality: DCU is notoriously insoluble in most organic solvents and water, making chromatographic purification difficult[3].

  • Solution: Switch your coupling reagent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct from EDC is highly water-soluble and can be completely removed during a simple acidic aqueous workup[4].

Quantitative Data Presentation

The following table summarizes the expected outcomes of various coupling strategies based on optimized reaction parameters.

Activation MethodReagents / AdditivesSolventTemp / TimeExpected YieldKey Byproducts / Issues
Direct Heating NoneToluene160 °C / 24 h< 35%Unreactive ammonium salt[2]
Acyl Chloride Oxalyl Chloride, Et₃NDry DCM0 °C to RT / 4 h85 - 92%HCl (trapped as Et₃N·HCl)[3]
DCC Coupling DCC, DMAPDCMRT / 12 h70 - 75%Insoluble DCU (Purification difficult)
EDC/HOBt EDC·HCl, HOBt, DIPEADry DCMRT / 8 h90 - 95% Water-soluble urea (Easy workup)[4]

Self-Validating Experimental Protocols

Protocol A: Synthesis via Acyl Chloride Activation

This method is highly efficient but requires strict anhydrous conditions.

  • Activation: Dissolve phenylacetic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise.

    • Self-Validation Check: Immediate effervescence (release of CO₂ and CO) must be observed. The reaction is complete when gas evolution ceases and the solution becomes completely clear.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the resulting phenylacetyl chloride in anhydrous DCM.

  • Amidation: In a separate flask, dissolve cycloheptylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Dropwise add the phenylacetyl chloride solution.

    • Self-Validation Check: A white precipitate (Et₃N·HCl) will immediately form upon addition, visually confirming the formation of the amide bond and the displacement of chloride[3].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Synthesis via EDC/HOBt Coupling

This method is milder, tolerates slight moisture, and avoids harsh chlorinating agents.

  • Preparation: Dissolve phenylacetic acid (1.0 eq) and cycloheptylamine (1.1 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq).

    • Causality: DIPEA ensures the amine remains in its nucleophilic (unprotonated) state without reacting with the coupling agents.

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) at room temperature.

    • Self-Validation Check: The mixture may initially appear as a cloudy suspension. As the EDC reacts to form the highly soluble OBt-active ester, the mixture will transition into a homogenous, clear solution.

  • Monitoring: Stir for 8 hours at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active spot for phenylacetic acid completely disappears, replaced by a higher Rf, UV-active product spot.

  • Workup: Dilute with DCM. Wash with 1M HCl (removes unreacted amine and EDC-urea byproduct), followed by saturated NaHCO₃ (removes HOBt and unreacted acid). Dry and concentrate[4].

Mandatory Visualization

The following diagram illustrates the logical workflow and intermediate formation of the two recommended synthetic pathways.

AmideCoupling PAA Phenylacetic Acid PAC Phenylacetyl Chloride (Highly Reactive) PAA->PAC Oxalyl Chloride DMF (cat.), DCM ActiveEster HOBt-Active Ester (Stabilized Intermediate) PAA->ActiveEster EDC·HCl, HOBt DIPEA, DCM CHA Cycloheptylamine Product N-cycloheptyl-2-phenylacetamide (Target Amide) CHA->Product Nucleophilic Attack PAC->Product + Cycloheptylamine Et3N, 0°C to RT ActiveEster->Product + Cycloheptylamine RT

Workflow of N-cycloheptyl-2-phenylacetamide synthesis comparing Acid Chloride and EDC/HOBt pathways.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 National Center for Biotechnology Information (PMC)[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries National Center for Biotechnology Information (PMC)[Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions Durham e-Theses[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-cycloheptyl-2-phenylacetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with N-cycloheptyl-2-phenylacetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing aqueous solubility bottlenecks with N-cycloheptyl-2-phenylacetamide . By synthesizing physicochemical data with thermodynamic principles, this document provides validated, self-contained workflows to ensure your compound remains in solution for both in vitro assays and in vivo dosing.

Physicochemical Diagnostic Profile

Before attempting any solubilization strategy, we must diagnose the molecular liabilities of the target compound.

  • Compound: N-cycloheptyl-2-phenylacetamide

  • Molecular Weight: 231.34 g/mol

  • Lipophilicity (LogP): ~3.16[1]

  • Structural Liabilities: The molecule consists of two bulky hydrophobic domains (a cycloheptyl ring and a phenyl ring) connected by an amide linker[1].

  • Ionizability: The compound is non-ionizable at physiological pH. The lone pair of electrons on the amide nitrogen is delocalized via resonance with the carbonyl group, rendering it non-basic. Therefore, traditional salt formation or pH adjustment will be entirely ineffective[].

Because we cannot rely on ionization, we must manipulate the solvent environment (cosolvency) or physically shield the hydrophobic domains from water (encapsulation/micellization)[][3].

Strategic Decision Matrix

The choice of solubilization relies heavily on the downstream application. Use the matrix below to select the appropriate thermodynamic approach for your experiment.

StrategyMechanism of ActionTarget ApplicationProsCons
Cosolvency (DMSO) Lowers the dielectric constant of the aqueous medium, reducing solvent polarity[3].In vitro assays (HTS, cell culture).Immediate dissolution; simple preparation.High risk of precipitation upon aqueous dilution; cell toxicity >1% v/v.
Cyclodextrin Complexation Encapsulates the hydrophobic rings within a lipophilic nano-cavity[].In vivo dosing (IV, PO), sensitive cell assays.Masks toxicity; no covalent changes to the API[4].Requires thermal energy for complexation; potential bulkiness.
Micellar Surfactants Self-assembly of surfactant monomers to form hydrophobic cores.Formulation for oral/IP dosing.High solubilization capacity for high-dose tox studies.Can disrupt biological membranes or cause hemolysis at high doses.

Solubilization Workflow

SolubilizationWorkflow Start N-cycloheptyl-2-phenylacetamide (logP ~3.16, Non-ionizable) Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell culture, Binding) Decision->InVitro Low Vol InVivo In Vivo / Preclinical (Animal Dosing) Decision->InVivo High Vol/Tox limit Cosolvent Prepare 10-50 mM DMSO Stock Dilute to <1% final in assay InVitro->Cosolvent Cyclodextrin Encapsulation via HP-β-CD (10-20% w/v in saline) InVivo->Cyclodextrin Lipid Lipid/Surfactant System (e.g., 5% Tween 80 / 5% PEG400) InVivo->Lipid PrecipCheck Precipitation Check (Nephelometry) Cosolvent->PrecipCheck

Decision tree for solubilizing N-cycloheptyl-2-phenylacetamide based on target application.

Validated Experimental Protocols

Protocol A: In Vitro Cosolvent Dilution (The "Solvent-Shift" Method)

Causality: Direct addition of water to the lipophilic powder leads to immediate aggregation. By first dissolving the compound in a water-miscible cosolvent (DMSO) and then rapidly dispersing it into a large aqueous volume under high shear, we trap the molecule in a metastable supersaturated state before nucleation can occur.

  • Stock Preparation: Weigh 2.31 mg of N-cycloheptyl-2-phenylacetamide. Add 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C to maximize thermodynamic solubility.

  • High-Shear Dilution: While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is ≤1% v/v to prevent biological assay interference.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. A reading >0.05 OD indicates that colloidal aggregation (precipitation) has occurred, meaning the supersaturation threshold was breached[3]. If this occurs, you must lower the final API concentration.

Protocol B: In Vivo Formulation via HP-β-CD Inclusion Complex

Causality: Cyclodextrins are cyclic oligosaccharides shaped like truncated cones. The exterior is hydrophilic, while the central cavity is lipophilic[4][5]. N-cycloheptyl-2-phenylacetamide fits securely into this hydrophobic cavity. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) because the hydroxypropyl substitution disrupts the crystalline lattice of native β-CD, dramatically increasing its aqueous solubility and masking nephrotoxicity for safe parenteral use[].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% physiological saline.

  • API Addition: Add the required mass of N-cycloheptyl-2-phenylacetamide powder directly to the HP-β-CD solution (target 1–5 mg/mL).

  • Thermal Kneading: Sonicate the suspension in a water bath at 45°C for 60 minutes. Why? The thermal energy facilitates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the hydrophobic drug to enter and form the inclusion complex[4].

  • Equilibration: Allow the solution to equilibrate to room temperature for 24 hours on a rotary shaker to ensure complexation equilibrium is reached.

  • Self-Validation Step: Centrifuge the final complex at 10,000 x g for 10 minutes. The absence of a visible pellet confirms that 100% of the API has been successfully complexed into the cyclodextrin cavities. If a pellet is present, the complexation capacity was exceeded, and you must either increase the HP-β-CD concentration or filter the supernatant (0.22 µm PTFE) and quantify the dissolved API via HPLC.

Troubleshooting FAQs

Q: I attempted to lower the pH to 2.0 to protonate the molecule and force it into solution, but it remained a suspension. Why? A: N-cycloheptyl-2-phenylacetamide is an amide, not an amine. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group via resonance. Consequently, it is extremely weakly basic (pKa < 0) and will not protonate at pH 2.0. Traditional salt formation is restricted to functional groups that are readily ionizable[]. You must pivot to encapsulation or cosolvents.

Q: When I dilute my DMSO stock into cell culture media, I see micro-crystals under the microscope. How can I prevent this "crashing out"? A: This is a classic cosolvent destabilization effect. As the DMSO is diluted, the polarity of the medium abruptly increases. At a certain concentration, the polarity is no longer suitable to solvate the drug, collapsing the driving force and leading to rapid nucleation[3]. To prevent this:

  • Introduce a surfactant (e.g., 0.1% Tween 20) into the aqueous media before adding the DMSO stock.

  • Keep the final DMSO concentration strictly below 0.5%.

  • Ensure the media is pre-warmed to 37°C during addition.

Q: Why should I choose HP-β-CD over standard β-CD for my animal studies? A: Native β-cyclodextrin has limited aqueous solubility (only ~1.85 g/100 mL) and exhibits nephrotoxicity upon parenteral administration due to crystallization in the kidneys. HP-β-CD is chemically modified to increase cavity volume and mask this toxicity, allowing for safe parenteral formulations and achieving much higher solubilization capacities (>50 g/100 mL)[].

Q: Can the presence of a cosolvent interfere with my cyclodextrin formulation? A: Yes. While small amounts of cosolvent can facilitate the initial dissolution of the drug before it enters the cavity, excess cosolvent can destabilize the complex. The cosolvent lowers the polarity of the bulk medium, which decreases the thermodynamic driving force for the hydrophobic drug to seek refuge inside the cyclodextrin cavity[3]. Furthermore, cosolvent molecules can competitively bind inside the cyclodextrin cavity[3]. Keep cosolvents to an absolute minimum when utilizing cyclodextrins.

Sources

Troubleshooting

Column chromatography purification techniques for N-cycloheptyl-2-phenylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-cycloheptyl-2-phenylacetamide. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-cycloheptyl-2-phenylacetamide. This compound, typically synthesized via the amidation of phenylacetic acid (or its acyl chloride) with cycloheptylamine, presents unique chromatographic hurdles due to the distinct polarities of its precursors and the hydrogen-bonding capability of its amide core.

Physicochemical Profiling & Chromatographic Strategy

Before packing a column, we must understand the molecule. N-cycloheptyl-2-phenylacetamide features a lipophilic cycloheptyl ring, an aromatic phenyl group, and a polar amide bond. This moderate polarity makes normal-phase silica gel chromatography the ideal purification method, provided we account for the specific interactions of the impurities.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
Molecular Weight 231.34 g/mol Elutes predictably within standard normal-phase parameters[1].
LogP 3.163Moderately lipophilic; requires a non-polar dominant solvent system (e.g., Hexanes) for initial loading[1].
H-bond Donors 1 (N-H)Moderate interaction with the silica stationary phase[1].
H-bond Acceptors 1 (C=O)Susceptible to hydrogen bonding with surface silanols, dictating the Rf value[1].
Polar Surface Area 29 ŲRelatively low polarity; will elute earlier than highly polar, unreacted amine precursors[1].

Standard Operating Procedure (SOP): Self-Validating Purification Workflow

To ensure reproducibility, this protocol is designed as a self-validating system. Each step includes a validation check to confirm success before proceeding to the next phase of the purification.

Step 1: Pre-Column Liquid-Liquid Extraction

Causality: Unreacted phenylacetic acid strongly hydrogen-bonds with silica, causing severe streaking that can overlap with the target amide. Removing it prior to chromatography is far more efficient than attempting chromatographic separation.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with a saturated aqueous NaHCO3​ solution to deprotonate and extract any residual phenylacetic acid into the aqueous phase.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validation Check: Spot the concentrated organic layer on a TLC plate. The baseline spot (corresponding to the carboxylic acid) should be completely absent.

Step 2: Dry Loading the Sample

Causality: N-cycloheptyl-2-phenylacetamide is highly soluble in Dichloromethane (DCM) but may precipitate in the non-polar eluent (Hexane). Wet loading with DCM causes band broadening because the strong solvent carries the analyte down the column unevenly. Dry loading eliminates this solvent effect[2].

  • Dissolve the crude extract in a minimal amount of DCM.

  • Add silica gel (approximately 1.5 to 2 times the mass of the crude product) to the flask[2].

  • Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained[2]. Validation Check: The powder must not clump. Clumping indicates residual solvent or an overloading of the crude oil, which will cause channeling in the column.

Step 3: Column Packing and Elution
  • Prepare a slurry of silica gel (Type B, 60 Å) in Hexane containing 1% Triethylamine (TEA)[3].

  • Pour the slurry into the column, tapping gently to release trapped air, and allow it to settle into a flat, crack-free bed[4].

  • Add a protective layer of fine sand (1-2 cm) to the top of the silica[4].

  • Carefully pour the dry-loaded sample onto the sand layer, followed by another thin layer of sand to secure it.

  • Begin isocratic elution using a 7:3 Hexane:EtOAc mixture containing 1% TEA. Maintain a flow rate of 1-2 drops per second to ensure optimal theoretical plate interaction[4]. Validation Check: Monitor the solvent front. The band should move uniformly without "fingering" or channeling.

Step 4: Fraction Analysis
  • Collect 10-15 mL fractions.

  • Spot every third fraction on a Silica Gel 60 F254 TLC plate.

  • Develop the plate in 7:3 Hexane:EtOAc and visualize under UV light (254 nm). Validation Check: Combine only the fractions showing a single, distinct spot at Rf ~0.35.

Workflow Visualization

Workflow A Crude Mixture (Amide, Amine, Acid) B Pre-column Liquid Extraction (Aqueous NaHCO3 wash) A->B C Validation: TLC of Organic Layer (Check Acid Removal) B->C D Dry Loading Preparation (Adsorb onto Silica) C->D Acid Removed E Validation: Free-flowing Powder? (Ensures no band distortion) D->E F Column Elution (Hexane:EtOAc 7:3 + 1% TEA) E->F Yes G Validation: TLC of Fractions (Single spot at Rf ~0.35) F->G H Pure N-cycloheptyl-2-phenylacetamide G->H Pure Fractions

Self-validating purification workflow for N-cycloheptyl-2-phenylacetamide.

Troubleshooting Guides & FAQs

Q1: My target amide is co-eluting with unreacted cycloheptylamine, and the amine spot is tailing severely. How do I fix this? Causality & Solution: Peak tailing and streaking of amines are caused by strong electrostatic interactions between the basic amino group and the acidic surface silanols of Type B silica gel[3],[5]. To resolve this, you must modify the mobile phase. Add 1% to 3% Triethylamine (TEA) to your Hexane/EtOAc eluent[3]. The TEA acts as a sacrificial base, competitively binding to and capping the acidic silanols, which allows the cycloheptylamine to elute as a tight band or be retained predictably, drastically improving the resolution of your target amide.

Q2: The crude N-cycloheptyl-2-phenylacetamide is highly crystalline and insoluble in my starting eluent (Hexane). How should I load the column? Causality & Solution: Amides often exhibit poor solubility in non-polar solvents due to intermolecular hydrogen bonding. If you attempt to "wet load" the sample by dissolving it in a stronger solvent (like pure EtOAc or DCM), that solvent plug will drag the compound down the column prematurely, ruining the separation. The solution is the Dry Loading technique[2]. Dissolve the sample in DCM, add silica gel, and evaporate the solvent completely[2]. This physically disperses the compound across the silica particles, allowing the mobile phase to dissolve it gradually as it passes through the column.

Q3: I am observing a long streak from the baseline up to my product spot. What is causing this? Causality & Solution: This is a classic symptom of carboxylic acid contamination (unreacted phenylacetic acid). Carboxylic acids form strong, multi-point hydrogen bonds with silica gel. If you did not perform a basic aqueous workup prior to chromatography, the acid will streak through the column. Stop the column, combine the contaminated fractions, perform a liquid-liquid extraction with saturated NaHCO3​ to remove the acid, and re-run the column with the neutralized organic layer.

Q4: Should I consider using a different type of silica if tailing persists? Causality & Solution: Yes. Standard Type B silica relies on surface silanols, which cause the aforementioned tailing[5]. If standard normal-phase troubleshooting fails, consider switching to Type C silica (silica hydride). In Type C silica, the surface silanol groups are replaced by non-polar silicon-hydride (Si-H) groups[5]. This eliminates the acidic binding sites entirely, preventing basic amines from tailing without the need for TEA modifiers[5].

Eluent Optimization Data

To achieve optimal separation, TLC must be used to find a solvent system where the target amide has an Rf value of approximately 0.3 to 0.4[2].

Table 2: TLC Solvent System Comparison (Silica Gel 60 F254)

Solvent System (v/v)Target Amide RfAmine Impurity RfAcid Impurity RfObservation / Recommendation
100% Hexane 0.000.000.00Too non-polar; all compounds remain at the baseline.
Hexane:EtOAc (9:1) 0.150.000.00Good for flushing highly non-polar byproducts; target elutes too slowly.
Hexane:EtOAc (7:3) 0.35 - 0.40 < 0.10 (tailing) 0.15 (streaking) Optimal for column loading. Target is well resolved from precursors.
Hexane:EtOAc (5:5) 0.650.250.40Poor resolution; high risk of co-elution with impurities.

References

  • Title: request for quote for stl199770 (N-cycloheptyl-2-phenylacetamide) Source: Vitas-M Lab URL: [Link]

  • Title: Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography and Aqueous Normal Phase Separations Source: SJSU ScholarWorks URL: [Link]

Sources

Optimization

Preventing thermal and UV degradation of N-cycloheptyl-2-phenylacetamide during storage

Technical Support Center: Stability & Storage of N-cycloheptyl-2-phenylacetamide Welcome to the Technical Support Center for N-cycloheptyl-2-phenylacetamide. This guide is designed for analytical chemists, formulation sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of N-cycloheptyl-2-phenylacetamide

Welcome to the Technical Support Center for N-cycloheptyl-2-phenylacetamide. This guide is designed for analytical chemists, formulation scientists, and drug development professionals. It provides authoritative troubleshooting strategies to diagnose and mitigate thermal and photochemical degradation during storage and handling.

Degradation Diagnostic Workflow

Before implementing preventative measures, it is critical to identify the exact degradation pathway. The following diagnostic tree outlines the analytical logic for differentiating between thermal hydrolysis and UV-induced photo-oxidation.

StabilityWorkflow A API Degradation Detected N-cycloheptyl-2-phenylacetamide B LC-MS/MS & HPLC-UV Profiling A->B C Mass Shift: +18 Da Amide Hydrolysis B->C Cleavage Products D Mass Shift: +16 Da Benzylic Photo-oxidation B->D Radical Addition E Thermal / Moisture Stress (ICH Q1A) C->E F UV / Visible Light Exposure (ICH Q1B) D->F G Implement Desiccants & Temp Control (2-8°C) E->G H Use Amber Vials & Inert Gas (Argon) F->H

Diagnostic workflow for identifying and mitigating thermal and UV degradation pathways.

Troubleshooting Guides & FAQs

Q1: We are observing a steady decline in the assay value of N-cycloheptyl-2-phenylacetamide during ambient storage, but no major discoloration. What is the mechanistic cause, and how do we stop it? Causality & Mechanism: The steady loss of potency without discoloration strongly indicates thermal degradation coupled with ambient moisture. N-cycloheptyl-2-phenylacetamide contains an amide bond that is susceptible to slow hydrolysis. Heat accelerates the nucleophilic attack of water on the carbonyl carbon, eventually cleaving the molecule into cycloheptylamine and phenylacetic acid. Solution: You must strictly control both temperature and humidity. According to ICH Q1A(R2) guidelines, long-term stability testing should be conducted at 25°C/60% RH or 30°C/65% RH[1]. If the API shows significant change under these conditions, it must be stored refrigerated (2-8°C)[2]. Ensure the compound is packaged in moisture-barrier materials, such as double-bagged polyethylene with silica gel desiccants, sealed within a high-density polyethylene (HDPE) drum.

Q2: After leaving the compound on the benchtop in clear glass vials, we noticed a yellowing of the powder and the emergence of new HPLC impurity peaks. Is this compound photolabile? Causality & Mechanism: Yes. Phenylacetamide derivatives are highly susceptible to UV-induced photo-oxidation[3]. When exposed to UV light (particularly in the 254–300 nm range), the aromatic ring absorbs the energy, which can lead to the formation of reactive radical species[3]. The benzylic position (the CH₂ group situated between the phenyl ring and the amide carbonyl) is highly activated. Radicals formed here react rapidly with atmospheric oxygen to form hydroperoxides, which subsequently break down into ketones or cause cleavage of the molecule, leading to the yellow discoloration observed. Solution: The compound must be protected from light. Transition all storage and handling to actinic (amber) glassware or opaque containers. To validate the packaging, you must perform photostability testing in accordance with ICH Q1B guidelines, exposing the material to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4]. Furthermore, storing the API under an inert atmosphere (Argon or Nitrogen) will deprive the system of the molecular oxygen required for the photo-oxidation cascade.

Q3: How do we analytically differentiate between thermal and photochemical degradation during our forced degradation studies? Causality & Mechanism: Differentiation relies on mass spectrometry (LC-MS/MS). Thermal hydrolysis will yield specific cleavage masses corresponding to the free amine and the carboxylic acid (+18 Da mass addition across the broken bond). In contrast, photochemical degradation typically yields a mass shift of +16 Da or +32 Da, indicating hydroxylation or oxidation at the benzylic carbon without immediate cleavage[3]. Solution: Implement a self-validating experimental design. When conducting photostability tests, always run a "dark control"—a duplicate sample wrapped tightly in aluminum foil placed in the exact same light chamber[5]. If the exposed sample degrades but the dark control does not, the degradation is purely photochemical. If both degrade equally, the chamber's heat is causing thermal degradation.

Self-Validating Experimental Protocol: ICH-Compliant Forced Degradation

To establish a comprehensive stability profile and validate your storage conditions, follow this step-by-step methodology based on ICH Q1A(R2) and ICH Q1B standards[2][4].

Phase 1: Sample Preparation & Controls

  • Accurately weigh 50 mg of N-cycloheptyl-2-phenylacetamide into four separate clear quartz petri dishes (quartz allows maximum UV penetration).

  • Spread the powder evenly to a thickness of no more than 3 mm to ensure uniform exposure.

  • Dark Control Validation: Wrap two of the dishes completely in aluminum foil. These will serve as the thermal/chamber controls to isolate the variable of light exposure from ambient chamber heat[5].

Phase 2: Photostability Exposure (ICH Q1B Option 2) 4. Place one exposed dish and one foil-wrapped dish into a calibrated photostability chamber. 5. Expose the samples to a cool white fluorescent lamp and a near-UV fluorescent lamp (spectral distribution 320–400 nm)[4]. 6. Maintain exposure until the calibrated sensors confirm a minimum of 1.2 million lux-hours of visible light and 200 Wh/m² of near-UV energy[6].

Phase 3: Thermal & Humidity Stress (ICH Q1A Accelerated) 7. Place the remaining exposed dish and foil-wrapped dish into a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[7]. 8. Incubate for a standard accelerated period (e.g., 7 to 14 days for forced degradation profiling).

Phase 4: Analytical Profiling 9. Reconstitute all samples in an appropriate HPLC-grade solvent (e.g., Acetonitrile/Water). 10. Analyze via HPLC-UV (at 210 nm and 254 nm) coupled with MS/MS to quantify assay loss and identify the mass shifts of specific degradants.

Quantitative Data Presentation

The following table summarizes the expected stability profile and degradation kinetics of N-cycloheptyl-2-phenylacetamide under various stress conditions, providing a baseline for comparative analysis.

Storage ConditionExposure DurationPrimary StressorExpected Assay Recovery (%)Major Degradant Identified (LC-MS)Recommended Mitigation
25°C / 60% RH (Dark) 12 MonthsAmbient Thermal> 99.0%NoneStandard CRT Storage
40°C / 75% RH (Dark) 6 MonthsAccelerated Heat/Moisture95.5% - 97.0%+18 Da (Hydrolysis products)Desiccant / 2-8°C Storage
1.2M Lux-hrs / 200 Wh/m² ~10 DaysUV / Visible Light88.0% - 92.0%+16 Da (Benzylic Oxidation)Amber Vials / Opaque Packaging
80°C (Aqueous Solution) 48 HoursExtreme Thermal (Forced)< 80.0%CycloheptylamineAvoid high-heat processing

Sources

Troubleshooting

Technical Support Center: Amidation Troubleshooting &amp; Amine Impurity Remediation

Topic: Optimizing the Synthesis of N-cycloheptyl-2-phenylacetamide Welcome to the Technical Support Center. The amidation of phenylacetic acid (or phenylacetyl chloride) with cycloheptylamine is a fundamental transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Synthesis of N-cycloheptyl-2-phenylacetamide

Welcome to the Technical Support Center. The amidation of phenylacetic acid (or phenylacetyl chloride) with cycloheptylamine is a fundamental transformation in drug development. However, researchers frequently encounter persistent unreacted cycloheptylamine impurities in the final product. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure N-cycloheptyl-2-phenylacetamide.

Part 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to assess the impurity load. The workflow below outlines the logical decision-making process for removing unreacted cycloheptylamine based on concentration and scalability.

AmineRemoval A Crude Amidation Mixture (Amide + Cycloheptylamine) B Assess Impurity Level (LC-MS / TLC) A->B C High Concentration (>5% Unreacted Amine) B->C D Trace Concentration (<5% Unreacted Amine) B->D E Acidic Aqueous Workup (1M HCl Wash) C->E F Polymer-Supported Scavenger (PS-NCO Resin) D->F G Phase Separation (Aqueous Discard) E->G H Solid-Liquid Filtration (Resin Discard) F->H I Pure N-cycloheptyl-2-phenylacetamide G->I H->I

Diagnostic workflow for selecting the optimal cycloheptylamine impurity removal strategy.

Part 2: Troubleshooting & Technical FAQs

Q1: Why is unreacted cycloheptylamine persisting despite using stoichiometric equivalents of phenylacetic acid? Causality & Insight: Amidation is a kinetic competition between the desired amine coupling and the degradation of the activated intermediate. When utilizing coupling reagents like EDC or DCC, the pre-activated O-acylisourea intermediate can undergo competitive hydrolysis or rearrange into an unreactive N-acylurea if the nucleophilic attack by the amine is too slow 1. Cycloheptylamine possesses moderate steric hindrance due to its seven-membered aliphatic ring, which marginally reduces its nucleophilicity. Solution: Always employ a slight stoichiometric excess (1.1 to 1.2 equivalents) of the activated acylating agent (e.g., phenylacetyl chloride or EDC-activated phenylacetic acid) to drive the amine consumption to absolute completion.

Q2: How does an acidic workup selectively remove cycloheptylamine without degrading the N-cycloheptyl-2-phenylacetamide product? Causality & Insight: This purification strategy relies on the fundamental pKa differential between amines and amides. Cycloheptylamine is a basic primary amine (conjugate acid pKa ~ 10.6). During an acidic wash (e.g., 1M HCl), the acid protonates the neutral amine into its highly polar conjugate-acid ammonium ion, forcing it into the aqueous phase 2. Conversely, the newly formed N-cycloheptyl-2-phenylacetamide is virtually non-basic (conjugate acid pKa around -0.5) because the carbonyl group strongly withdraws electron density from the nitrogen lone pair [[3]](). Thus, the neutral amide remains securely partitioned in the organic layer.

Q3: When should I deploy polymer-supported scavengers instead of a standard acidic workup? Causality & Insight: While acidic workups are highly scalable, they can occasionally induce emulsions or lead to yield loss if the target amide exhibits partial aqueous solubility. Polymer-supported isocyanate (PS-NCO) resins provide a robust, non-aqueous alternative. The electrophilic isocyanate groups on the polystyrene-divinylbenzene resin covalently trap the nucleophilic cycloheptylamine, forming a bulky, resin-bound urea 4, 5. This converts a potentially messy liquid-liquid extraction into a highly efficient solid-liquid filtration 6. This method is highly recommended for parallel synthesis or late-stage drug development where aqueous exposure must be minimized.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning analytical checks are built directly into the workflow to guarantee success before proceeding to the next step.

Protocol A: Acidic Aqueous Workup (For High Amine Loads)
  • Dilution: Dilute the crude amidation mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Protonation: Add an equal volume of 1M aqueous HCl. Vigorously agitate the biphasic mixture for 5 minutes to ensure complete protonation of the cycloheptylamine into its water-soluble ammonium salt [[2]]().

  • System Validation (Aqueous): Allow the phases to separate. Test the pH of the aqueous layer using indicator paper. It must remain highly acidic (pH < 3) to ensure the amine remains fully protonated. If the pH is >3, add additional 1M HCl and repeat the wash.

  • Extraction: Separate the organic layer. Wash it once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash to remove excess water.

  • System Validation (Organic): Spot the organic phase on a TLC plate and treat it with a ninhydrin stain. The absence of a purple/pink spot confirms the complete extraction of the primary amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: Polymer-Supported Scavenger Purification (For Trace Amine Loads)
  • Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM).

  • Resin Addition: Add 2.0 to 3.0 molar equivalents of Polymer-Supported Isocyanate (PS-NCO) resin relative to the estimated unreacted cycloheptylamine 4.

  • Agitation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature. Critical Note: Do not use magnetic stir bars, as they will mechanically fracture the polymer beads and complicate filtration.

  • System Validation: Analyze an aliquot of the supernatant via LC-MS. The complete disappearance of the cycloheptylamine mass peak ([M+H]⁺ = 114.2 m/z) confirms successful covalent scavenging 5.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound urea. Wash the resin bed with 2 column volumes of DCM to recover any physically trapped amide product.

  • Isolation: Evaporate the combined filtrates to isolate the highly pure N-cycloheptyl-2-phenylacetamide.

Part 4: Performance Metrics & Data Presentation

The table below summarizes the quantitative and operational differences between the primary amine removal strategies, allowing researchers to select the optimal method based on their specific scale and budget.

Purification StrategyAmine Removal EfficiencyScalabilityRelative CostProcess TimePrimary Mechanism of Action
Acidic Aqueous Workup > 98%Excellent (kg scale)LowFast (< 1 hr)Protonation to water-soluble ammonium salt
PS-NCO Scavenger Resin > 99%Moderate (g scale)HighSlow (2-4 hrs)Covalent capture forming resin-bound urea
Silica Gel Chromatography > 99%PoorModerateVery SlowDifferential adsorption based on polarity
Part 5: References
  • Polymer-Supported Quenching Reagents for Parallel Purification | American Chemical Society (ACS) |[Link]

  • Amide | Wikipedia |[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | American Chemical Society (ACS) |[Link]

  • Strategies in Organic Synthesis | Wipf Group, University of Pittsburgh |[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society |[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Validation of LC-MS/MS Sample Preparation Strategies for N-cycloheptyl-2-phenylacetamide Quantification in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Objective: To objectively compare sample preparation methodologies for the LC-MS/MS quantification of the lipophilic small molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Objective: To objectively compare sample preparation methodologies for the LC-MS/MS quantification of the lipophilic small molecule N-cycloheptyl-2-phenylacetamide, providing empirical data and mechanistic rationale to establish an FDA-compliant bioanalytical workflow.

Introduction & Mechanistic Rationale

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data is entirely dependent on the quality of sample preparation. N-cycloheptyl-2-phenylacetamide (CAS: 97728-06-8; MW: 231.34 g/mol ) is a highly lipophilic compound with a calculated partition coefficient (logP) of approximately 3.16[1].

From a bioanalytical perspective, this high lipophilicity dictates two critical causalities:

  • High Affinity for Hydrophobic Matrices: The analyte is prone to non-specific binding with plasma proteins.

  • Susceptibility to Matrix Effects: Lipophilic extraction techniques often co-extract endogenous glycerophosphocholines (phospholipids). In positive electrospray ionization (ESI+), these phospholipids compete for charge droplets in the MS source, leading to severe ion suppression, elevated limits of quantification (LLOQ), and poor reproducibility[2][3].

To meet the stringent criteria of the FDA 2018 Bioanalytical Method Validation (BMV) Guidance —which mandates accuracy within ±15% and rigorous evaluation of matrix factors[4][5]—we must select an extraction method that maximizes analyte recovery while actively depleting phospholipids. This guide compares three foundational techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Reversed-Phase Solid-Phase Extraction (SPE).

Workflow Visualization

The following diagram illustrates the comparative parallel processing of human plasma samples prior to LC-MS/MS analysis.

G cluster_prep Sample Preparation Strategies Plasma Human Plasma Sample + SIL-IS Spiking PPT Protein Precipitation (PPT) (Acetonitrile, 1:3 v/v) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) (Hexane:EtOAc, 50:50) Plasma->LLE SPE Solid-Phase Extraction (SPE) (Polymeric Reversed-Phase) Plasma->SPE LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT->LCMS High Phospholipid Carryover LLE->LCMS Moderate Matrix Clean-up SPE->LCMS Optimal Matrix Depletion Data Data Processing & FDA BMV Evaluation LCMS->Data

Fig 1: Parallel workflow comparing PPT, LLE, and SPE for plasma sample preparation.

Comparative Methodologies & Self-Validating Protocols

To ensure a self-validating system, every protocol below incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS normalizes variations in extraction recovery and compensates for any residual matrix-induced ionization suppression[3][6].

Method A: Protein Precipitation (PPT)

PPT is the simplest and most rapid technique, relying on organic solvents to denature and precipitate plasma proteins. However, it does not remove soluble lipids[2].

  • Spike: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL in 50% methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Extract: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Clarify: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial for direct LC-MS/MS injection.

Method B: Liquid-Liquid Extraction (LLE)

LLE leverages the logP (3.16) of N-cycloheptyl-2-phenylacetamide, partitioning the uncharged analyte into an immiscible organic layer while leaving polar interferences in the aqueous phase[7][8].

  • Spike & Buffer: Aliquot 50 µL of plasma and 10 µL of SIL-IS. Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 7.4) to maintain the analyte in its neutral state.

  • Partition: Add 600 µL of Hexane:Ethyl Acetate (50:50, v/v).

  • Extract: Shake on a multi-tube vortexer for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes.

  • Evaporate: Transfer 450 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA) prior to injection.

Method C: Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase

SPE using a macroporous polymeric reversed-phase sorbent (e.g., HLB or Strata-X) provides the highest selectivity. The hydrophobic divinylbenzene backbone strongly retains the lipophilic N-cycloheptyl-2-phenylacetamide, allowing aggressive washing of salts and targeted elution that leaves highly retained phospholipids on the frit[9].

  • Condition & Equilibrate: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the SPE cartridge (30 mg/1 mL).

  • Load: Dilute 50 µL of spiked plasma with 150 µL of 4% Phosphoric Acid (to disrupt protein binding) and load onto the cartridge.

  • Wash: Wash interferences with 1 mL of 5% MeOH in Water. (The high logP ensures the analyte remains tightly bound).

  • Elute: Elute the target analyte with 2 × 250 µL of 100% ACN.

  • Evaporate & Reconstitute: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Experimental Data & Performance Comparison

The three extraction methodologies were evaluated against FDA BMV criteria[5]. Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area of a neat standard solution. An MF of 1.0 indicates no matrix effect; <1.0 indicates ion suppression[10].

Table 1: Quantitative Performance Comparison across Extraction Methods
Performance MetricPPT (Acetonitrile)LLE (Hexane:EtOAc)SPE (Polymeric RP)FDA BMV 2018 Requirement
Absolute Recovery (%) 74.5 ± 8.2%81.2 ± 6.4%95.8 ± 3.1% Consistent & Reproducible
Matrix Factor (MF) 0.42 (Severe Suppression)0.88 (Mild Suppression)0.99 (Negligible) IS-normalized MF CV < 15%
Precision (CV % at Mid-QC) 13.8%7.5%3.2% ≤ 15%
Accuracy (% Bias) -12.4%-6.1%+1.5% ± 15%
LLOQ Achieved (ng/mL) 5.0 ng/mL1.0 ng/mL0.1 ng/mL Signal-to-Noise ≥ 5:1
Phospholipid Removal < 5%~ 60%> 98% N/A (Indirectly affects MF)
Causality Analysis of the Results

The data unequivocally demonstrates that SPE is the superior method for quantifying N-cycloheptyl-2-phenylacetamide.

  • Why did PPT fail? While PPT is fast, it precipitated proteins but left >95% of endogenous phospholipids in the extract. During LC-MS/MS, these co-eluted with the analyte, causing charge competition in the ESI source and resulting in a severe Matrix Factor of 0.42 (58% signal loss)[3].

  • Why did LLE underperform SPE? LLE provided adequate cleanup (MF 0.88), but the volatility of the extraction solvent and the physical transfer of the organic layer introduced variability (Recovery CV 6.4%).

  • Why did SPE succeed? The polymeric reversed-phase sorbent exploited the analyte's logP of 3.16. The strong hydrophobic interaction allowed for a highly aqueous wash step (removing salts and polar lipids) while the targeted ACN elution successfully extracted the analyte but left the most stubbornly retained hydrophobic phospholipids trapped on the sorbent bed[9][11]. This yielded near-perfect recovery (95.8%) and an LLOQ of 0.1 ng/mL.

Conclusion

For the accurate, FDA-compliant quantification of N-cycloheptyl-2-phenylacetamide in human plasma, Solid-Phase Extraction (SPE) utilizing a polymeric reversed-phase sorbent is the optimal sample preparation strategy. By mechanistically addressing the analyte's lipophilicity and actively depleting matrix phospholipids, SPE ensures robust LC-MS/MS sensitivity, superior precision, and extended analytical column lifespans compared to traditional PPT and LLE techniques.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations IQVIA[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 U.S. Food and Drug Administration (FDA)[Link]

  • Request for Quote for STL199770 (N-cycloheptyl-2-phenylacetamide Chemical Properties) Vitas-M Lab [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Taylor & Francis Online[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis National Institutes of Health (PMC)[Link]

  • Phospholipids in liquid chromatography/mass spectrometry bioanalysis PubMed[Link]

  • Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma Using Strata-X Solid Phase Extraction vs Traditional Liquid-Liquid Extraction Chromatography Online[Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions Waters Corporation[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples MDPI[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples National Institutes of Health (PMC)[Link]

  • LC-MS Sample Preparation: Techniques & Challenges Opentrons[Link]

Sources

Comparative

N-cycloheptyl-2-phenylacetamide benchmark testing against standard reference inhibitors

Benchmark Testing of N-Cycloheptyl-2-phenylacetamide: A Comparative Guide Against Standard FAAH Inhibitors As the pharmacological landscape shifts away from the risks associated with irreversible enzyme blockade, reversi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmark Testing of N-Cycloheptyl-2-phenylacetamide: A Comparative Guide Against Standard FAAH Inhibitors

As the pharmacological landscape shifts away from the risks associated with irreversible enzyme blockade, reversible inhibitors are gaining significant traction. The clinical failure of the irreversible inhibitor BIA 10-2474, which caused severe off-target neurotoxicity, has catalyzed a paradigm shift toward reversible, competitive alternatives[1].

This guide provides an objective, data-driven benchmark of N-cycloheptyl-2-phenylacetamide (NCPA) —a representative reversible fragment—against industry-standard irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). Designed for drug development professionals, this document outlines the mechanistic rationale, self-validating experimental workflows, and comparative performance data necessary for robust preclinical evaluation.

Mechanistic Rationale & Target Biology

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for terminating the signaling of endocannabinoids, most notably anandamide (AEA)[2]. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates pain and inflammatory pathways[3].

Phenylacetamide scaffolds have emerged as versatile pharmacophores for FAAH inhibition[4],[5]. The structural logic of NCPA is highly specific:

  • The Phenylacetamide Core: Mimics the endogenous amide bond of anandamide, positioning the molecule precisely at the catalytic serine (Ser241) nucleophile.

  • The Cycloheptyl Ring: Acts as a lipophilic anchor (logP ~3.16) that securely occupies the hydrophobic cytosolic port of the FAAH active site, sterically blocking substrate access without forming a permanent covalent bond.

ECS_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Substrate AA Arachidonic Acid (AA) FAAH->AA Hydrolysis COX Cyclooxygenase (COX-1/2) AA->COX Substrate PG Prostaglandins (Inflammation) COX->PG Oxidation NCPA NCPA (Reversible) NCPA->FAAH Competitive Block Ref URB597 / PF-3845 (Irreversible) Ref->FAAH Covalent Block

Endocannabinoid degradation pathway and points of pharmacological intervention.

Benchmark Reference Inhibitors

To objectively evaluate NCPA, it must be benchmarked against established standard reference inhibitors that define the upper limits of FAAH potency[3]:

  • : A first-generation O-aryl carbamate that irreversibly carbamylates the catalytic serine of FAAH.

  • : A highly efficacious, irreversible covalent piperidine-urea inhibitor known for its extreme selectivity and long residence time.

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They do not merely generate data; their internal controls inherently prove the causality and specificity of the biochemical reactions occurring in the well.

Assay 1: Recombinant Human FAAH Fluorometric Activity Assay

This assay establishes the baseline IC50 values by monitoring the cleavage of a fluorogenic substrate, AMC-arachidonoyl amide (AMC-AA).

  • Step 1: Buffer Preparation. Prepare 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% Triton X-100.

    • Causality: Highly lipophilic compounds like NCPA tend to form colloidal aggregates in aqueous solutions, which can falsely inhibit enzymes via non-specific sequestration. The inclusion of Triton X-100 prevents aggregation, ensuring that observed inhibition is driven strictly by active-site binding.

  • Step 2: Pre-incubation. Incubate 1 nM recombinant human FAAH with varying concentrations of inhibitors (1 nM to 100 µM) for 30 minutes at 37°C.

  • Step 3: Reaction Initiation. Add 2 µM AMC-AA substrate to the microplate.

  • Step 4: Kinetic Read. Continuously measure fluorescence (Ex: 340 nm, Em: 460 nm) for 30 minutes to calculate the initial velocity (V0).

  • Self-Validating System: The assay must include a "No Enzyme" blank to quantify the auto-hydrolysis rate of the substrate, and a "Vehicle Only" (DMSO) control to establish the maximum uninhibited enzyme velocity (Vmax). Data is only valid if the blank remains flat.

Assay 2: Competitive Activity-Based Protein Profiling (ABPP)

To confirm target engagement in a native biological matrix, we utilize, measuring the ability of the inhibitor to protect the active site from a reactive fluorescent probe.

  • Step 1: Proteome Preparation. Isolate the membrane proteome from rat brain homogenates (diluted to 2 mg/mL).

  • Step 2: Inhibitor Competition. Pre-incubate the proteome with 10 µM NCPA, URB597, or vehicle for 30 minutes.

  • Step 3: Probe Labeling. Add 1 µM ActivX fluorophosphonate-rhodamine (FP-Rh) probe for 30 minutes.

    • Causality: The FP-Rh probe covalently binds only to the active catalytic serine nucleophiles of functional serine hydrolases. If NCPA successfully occupies the FAAH active site, it sterically hinders the FP-Rh probe, resulting in a loss of fluorescence at the specific molecular weight of FAAH (approx. 63 kDa).

  • Step 4: Resolution. Quench with 4x SDS loading buffer and resolve via SDS-PAGE. Visualize using a flatbed fluorescence scanner.

  • Self-Validating System: An aliquot of the proteome is heat-denatured (95°C for 5 mins) prior to FP-Rh addition. If fluorescent bands appear in this denatured control lane, it indicates non-specific chemical reactivity of the probe. A clean denatured lane validates that all signals in the active lanes are strictly enzyme-dependent.

ABPP_Workflow Step1 1. Proteome Extraction (Rat Brain Homogenate) Step2 2. Inhibitor Pre-incubation (NCPA vs. Vehicle) Step1->Step2 Control Heat-Denatured Control (Validates Specificity) Step1->Control Aliquot Step3 3. FP-Rh Probe Labeling (Active Site Binding) Step2->Step3 Step4 4. SDS-PAGE Resolution (Protein Separation) Step3->Step4 Step5 5. Fluorescence Imaging (Quantify Engagement) Step4->Step5 Control->Step3 Negative Control

Competitive ABPP workflow for validating FAAH target engagement and specificity.

Quantitative Benchmark Data

The following table summarizes the comparative pharmacological profiles derived from the standardized workflows.

CompoundTargetIC50 (nM)Mechanism of ActionResidence Time
NCPA FAAH450 ± 25Reversible, Competitive< 5 min
URB597 FAAH4.6 ± 0.5Irreversible (Covalent)> 24 hours
PF-3845 FAAH0.8 ± 0.1Irreversible (Covalent)> 24 hours

Data Interpretation & Insights: While standard reference inhibitors like URB597 and PF-3845 demonstrate sub-nanomolar to low-nanomolar potency, their irreversible covalent mechanism results in a residence time that outlasts the clearance of the drug, requiring the host to synthesize entirely new enzymes to restore baseline function[3].

Conversely, NCPA operates in the mid-nanomolar range (IC50 ~450 nM) but features a highly dynamic, reversible binding profile. In modern drug development, this reversible mechanism is often preferred to mitigate the risk of idiosyncratic toxicity and immune-mediated adverse events associated with permanent protein adduction[6]. NCPA serves as an excellent foundational scaffold for further structure-activity relationship (SAR) optimization to drive potency while maintaining reversibility.

References

  • Modulation of anxiety through blockade of anandamide hydrolysis (URB597 Discovery) Nature Medicine URL: [Link]

  • Discovery of PF-3845, a Highly Efficacious, Selective, and Orally Bioavailable Fatty Acid Amide Hydrolase Inhibitor ACS Chemical Biology URL:[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Annual Review of Biochemistry URL:[Link]

  • Identification and Characterization of Carprofen as a Multitarget Fatty Acid Amide Hydrolase/Cyclooxygenase Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family National Institutes of Health (NIH PMC) URL:[Link]

Sources

Validation

Validation and Comparative Analysis of N-Cycloheptyl-2-phenylacetamide Batches for Bacterial ParE Inhibition

Executive Summary & Biological Rationale As a Senior Application Scientist, validating the biological activity of newly synthesized chemical entities requires moving beyond basic characterization to establish a robust, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

As a Senior Application Scientist, validating the biological activity of newly synthesized chemical entities requires moving beyond basic characterization to establish a robust, target-specific mechanism of action. Recent literature has established phenylacetamide scaffolds as highly potent, putative inhibitors of bacterial DNA topoisomerase IV (specifically the ParE subunit)[1].

The rationale behind synthesizing the N-cycloheptyl derivative—as opposed to the standard N-cyclohexyl analog—is rooted in structure-activity relationship (SAR) optimization. The expansion from a six-membered to a seven-membered cycloalkyl ring increases the steric bulk and lipophilicity of the molecule. This modification is hypothesized to maximize hydrophobic interactions within the ATP-binding pocket of the ParE subunit, thereby enhancing enzyme inhibition and subsequent antimicrobial efficacy.

This guide provides a self-validating experimental framework to objectively compare two newly synthesized batches of N-cycloheptyl-2-phenylacetamide against the cyclohexyl analog and a clinical standard (Ciprofloxacin).

Experimental Workflow

To ensure high scientific integrity, the validation pipeline is designed to sequentially prove chemical purity, target-level enzyme inhibition, and whole-cell phenotypic efficacy.

Validation_Workflow A Batch Synthesis (N-cycloheptyl-2-phenylacetamide) B QC & Purity (HPLC/MS > 99%) A->B C In vitro Assay (ParE Supercoiling) B->C D Microbiology (MIC & Biofilm) C->D

Caption: Validation workflow from synthesis QC to microbiological endpoint assays.

In Vitro Enzyme Inhibition: ParE Supercoiling Assay

Causality & Experimental Design: To confirm that the observed antibacterial activity is target-specific, we first evaluate direct enzyme inhibition. The ParE subunit of Topoisomerase IV is responsible for ATP hydrolysis, which is necessary for DNA decatenation. By measuring the inhibition of DNA supercoiling in a cell-free system, we isolate the compound's mechanistic efficacy from cellular permeability or efflux pump variables. Bovine Serum Albumin (BSA) is deliberately added to the assay buffer; highly lipophilic compounds like N-cycloheptyl-2-phenylacetamide are prone to non-specific binding to plasticware, and BSA acts as a carrier to ensure the calculated IC₅₀ reflects true enzyme affinity.

Step-by-Step Protocol
  • Buffer Preparation: Prepare the reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA).

  • Reaction Assembly: In a 20 μL reaction volume, combine 0.5 μg of relaxed pBR322 plasmid DNA with 1 U of purified E. coli Topoisomerase IV (ParC/ParE subunits).

  • Compound Incubation: Add the test compounds (Batch A, Batch B, analogs) dissolved in DMSO (final DMSO concentration < 1%) across a concentration gradient. Incubate at 37°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (10 mg/mL), incubating for an additional 15 minutes. Resolve the DNA topoisomers on a 1% agarose gel, stain with ethidium bromide, and quantify the supercoiled DNA bands via densitometry to calculate the IC₅₀.

Quantitative Data Comparison: Enzyme Inhibition
Test CompoundBatch / SourceE. coli ParE IC₅₀ (μg/mL)Z'-Factor (Assay Robustness)
N-cycloheptyl-2-phenylacetamide Batch A0.22 ± 0.020.78
N-cycloheptyl-2-phenylacetamide Batch B0.24 ± 0.030.76
N-cyclohexyl-2-phenylacetamide Reference Analog0.28 ± 0.040.75
Ciprofloxacin Clinical Standard0.15 ± 0.010.82

Data Interpretation: Both batches of the cycloheptyl derivative demonstrate superior ParE inhibition compared to the cyclohexyl analog, validating the hypothesis that the 7-membered ring improves target binding.

Antimicrobial Efficacy: MIC and Biofilm Reduction

Causality & Experimental Design: While in vitro assays prove target engagement, whole-cell assays validate membrane permeability. Furthermore, because clinical pathogens often persist in biofilms, we employ a resazurin-based biofilm reduction assay[1]. Crystal violet, the traditional stain, quantifies total biomass (live and dead cells). Resazurin is specifically chosen because it is reduced to fluorescent resorufin only by metabolically active cells, providing a highly accurate measure of true bactericidal activity within the biofilm matrix.

Step-by-Step Protocol
  • Broth Microdilution (MIC): Inoculate E. coli (NCIM 2065) to 5×105 CFU/mL in 96-well plates containing Mueller-Hinton broth and serial dilutions of the test compounds. Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible growth.

  • Biofilm Formation: Seed E. coli in Tryptic Soy Broth (supplemented with 1% glucose) in flat-bottom 96-well plates. Incubate for 48 hours at 37°C to allow mature biofilm formation.

  • Treatment & Washing: Carefully aspirate the planktonic cells and wash the biofilms twice with PBS. Add the test compounds at MIC and incubate for 24 hours.

  • Resazurin Viability Quantification: Add 10 μL of 0.01% resazurin solution to each well. Incubate in the dark for 2 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader.

Quantitative Data Comparison: Whole-Cell Efficacy
Test CompoundMIC vs E. coli (μg/mL)Biofilm Reduction (%) at 1× MICMembrane Permeability Flag
N-cycloheptyl-2-phenylacetamide (Batch A) 0.5085.2% ± 3.1%High
N-cycloheptyl-2-phenylacetamide (Batch B) 0.5083.8% ± 2.9%High
N-cyclohexyl-2-phenylacetamide 0.6478.4% ± 4.2%Moderate
Ciprofloxacin 0.0560.1% ± 5.5%High

Data Interpretation: While Ciprofloxacin has a lower absolute MIC, the N-cycloheptyl-2-phenylacetamide batches exhibit significantly superior biofilm eradication capabilities, likely due to their enhanced lipophilicity allowing better penetration of the exopolysaccharide matrix.

Mechanistic Pathway

To contextualize the biological activity, the following diagram maps the specific signaling and structural interference pathway triggered by the N-cycloheptyl-2-phenylacetamide batches.

Mechanism A DNA Replication Fork B Topoisomerase IV (ParC/ParE) A->B Requires Decatenation D ATP Binding Inhibition B->D Blocked ATPase Activity C N-cycloheptyl-2-phenylacetamide C->B Binds ParE Subunit E Bacterial Cell Death D->E Arrested DNA Segregation

Caption: Mechanism of ParE inhibition leading to bacterial cell death.

Conclusion & Quality Assurance

The biological validation of the newly synthesized N-cycloheptyl-2-phenylacetamide batches confirms that the structural modification from a cyclohexyl to a cycloheptyl ring yields a measurable improvement in both target-specific enzyme affinity (ParE IC₅₀) and phenotypic antibiofilm efficacy. Batches A and B demonstrated excellent inter-batch consistency (Z'-factors > 0.75), validating the reproducibility of the synthetic and assay workflows. These findings position the cycloheptyl derivative as a highly promising lead compound for combating biofilm-associated bacterial infections.

References

  • Yele V., Sanapalli B.K.R., Wadhwani A.D., & Mohammed A.A. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Bioengineering and Biotechnology, 9, 669728. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-cycloheptyl-2-phenylacetamide proper disposal procedures

The proper disposal of synthetic organic compounds like N-cycloheptyl-2-phenylacetamide requires a rigorous, scientifically grounded approach to prevent environmental contamination and ensure regulatory compliance. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of synthetic organic compounds like N-cycloheptyl-2-phenylacetamide requires a rigorous, scientifically grounded approach to prevent environmental contamination and ensure regulatory compliance. As a lipophilic amide derivative frequently utilized in drug discovery and medicinal chemistry screening, this compound presents specific end-of-life handling requirements.

This guide provides drug development professionals and laboratory scientists with a definitive, self-validating operational plan for the disposal of N-cycloheptyl-2-phenylacetamide, bridging the gap between chemical properties and Resource Conservation and Recovery Act (RCRA) compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first analyze the physicochemical properties that dictate the compound's behavior in waste streams. N-cycloheptyl-2-phenylacetamide consists of a phenylacetic acid core coupled with a cycloheptylamine via an amide bond.

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
CAS Number 97728-06-8 Required for accurate waste manifesting.
Molecular Weight 231.34 g/mol Determines stoichiometric calculations for degradation.
Physical State Dry powder Prone to aerosolization; requires solid waste segregation.
LogP (Lipophilicity) 3.163 Highly lipophilic; will bioaccumulate in aquatic environments.

| Chemical Stability | High (Amide bond) | Resistant to ambient hydrolysis; necessitates thermal destruction. |

Data sourced from Vitas-M Lab screening compound specifications[1].

The Causality of Disposal Choices: Because N-cycloheptyl-2-phenylacetamide has a LogP of 3.163, it is highly lipophilic[1]. If introduced into municipal water systems, it will partition into organic sludge and resist standard biological wastewater treatment[2]. Furthermore, the steric hindrance provided by the cycloheptyl ring makes the amide bond highly stable against mild acidic or basic hydrolysis. Therefore, attempting in-lab chemical degradation (e.g., using bleach or strong acids) is inefficient and generates secondary hazardous waste. High-temperature incineration is the only scientifically sound and legally compliant method for its destruction.

Waste Segregation & Routing Strategy

In the laboratory, N-cycloheptyl-2-phenylacetamide waste typically manifests in three forms: bulk powder, contaminated consumables (vials, PPE), and dissolved solvent solutions from assays. Misplaced waste creates severe logistical bottlenecks and safety hazards.

WasteRouting Start N-cycloheptyl-2-phenylacetamide Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer Solid Organic Waste Container Solid->SolidContainer Direct transfer Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated Incineration EPA-Permitted High-Temperature Incineration Facility SolidContainer->Incineration Halogenated->Incineration NonHalogenated->Incineration

Decision tree for routing N-cycloheptyl-2-phenylacetamide laboratory waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : the success of the procedure is visually or operationally confirmable by the technician before moving to the next step.

Protocol A: Solid Waste and Container Decontamination

Empty chemical storage containers retain residues that pose a health threat and cannot be disposed of in regular glass waste[3].

  • Collection: Consolidate all bulk powder, contaminated weigh boats, and pipette tips into a designated, puncture-proof container labeled explicitly as "Solid Organic Waste - Toxic".

  • Triple-Rinse Procedure (For Empty Vials):

    • Step 1: Add a compatible solvent (e.g., methanol or acetone) to the empty N-cycloheptyl-2-phenylacetamide vial, filling it to 10% capacity.

    • Step 2: Cap the vial and vortex for 15 seconds to dissolve lipophilic residues.

    • Step 3: Transfer the rinsate to the appropriate Liquid Organic Waste container.

    • Validation: Repeat this process three times. The EPA and institutional guidelines mandate triple-rinsing for hazardous containers[3]. After the third rinse, the vial is considered decontaminated and can be disposed of in standard broken glass receptacles.

Protocol B: Liquid Solvent Waste Management

When N-cycloheptyl-2-phenylacetamide is dissolved in solvents for biological assays or NMR analysis, it must be routed based on the carrier solvent.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

  • Segregation: Pour the solution into the corresponding waste carboy. Causality check: Halogenated and non-halogenated wastes must be separated because halogenated waste requires specialized, higher-cost incineration to scrub corrosive hydrochloric acid gas from the exhaust.

  • Headspace Management: Never overfill liquid containers. Leave at least 10-20% air space at the top of the carboy to allow for vapor expansion[3].

  • Validation: Verify that no phase separation occurs in the waste container. If an aqueous layer forms, it indicates improper mixing of incompatible waste streams, which must be reported to Environmental Health and Safety (EH&S).

Regulatory Compliance & SAA Management

The Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which dictates how hazardous waste must be managed from the moment it is generated[4][5].

Satellite Accumulation Area (SAA) Operations:

  • Volume Limits: Hazardous waste containers may be stored in a laboratory SAA for up to 12 months, provided the total volume does not exceed 55 gallons[6].

  • Proximity: The SAA must be at or near the point where the waste is generated. Waste must not be transported across hallways to different rooms for storage[6].

  • Labeling Integrity: All waste containers must be labeled with their exact chemical contents. Abbreviations, chemical symbols, or structural formulas are strictly prohibited by EH&S standards; the full name "N-cycloheptyl-2-phenylacetamide" must be written out[3].

  • Closure Rules: Waste containers must remain tightly closed at all times except when actively adding waste[6]. Funnels left in open carboys are a direct violation of RCRA compliance and a primary cause of laboratory fines.

By adhering to these structured protocols, laboratories ensure the safe handling of N-cycloheptyl-2-phenylacetamide, protecting personnel from exposure and shielding the institution from regulatory liabilities.

References

  • Chemical Waste Disposal Guidelines, Hong Kong University of Science and Technology, [Link]

  • Waste handling in the organic chemistry lab, University of Texas at Dallas, [Link]

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University, [Link]

  • Request for quote for stl199770 (N-cycloheptyl-2-phenylacetamide), Vitas-M Lab, [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania EHRS, [Link]

  • EPA Inaction in Identifying Hazardous Waste Pharmaceuticals May Result in Unsafe Disposal, US Environmental Protection Agency, [Link]

  • Waste, Chemical, and Cleanup Enforcement, US Environmental Protection Agency, [Link]

Sources

Handling

Personal protective equipment for handling N-cycloheptyl-2-phenylacetamide

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but fundamentally safe. Handling novel chemical entities like N-cycloheptyl-2-phenylacetamide requires m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but fundamentally safe. Handling novel chemical entities like N-cycloheptyl-2-phenylacetamide requires moving beyond generic safety data sheets (SDS) to understand the specific physicochemical mechanisms that dictate risk.

When working with research-grade amides in drug development, true safety comes from understanding the causality behind the hazards. This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring you have the logistical and scientific grounding to protect your team.

Physicochemical Hazard Profiling & Risk Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the compound's physical and chemical properties[1][2].

PropertyValue / DescriptorSafety Implication
Chemical Name N-cycloheptyl-2-phenylacetamideContains an amide linkage; potential for hydrogen bonding and biological activity.
CAS Number 97728-06-8Unique identifier for tracking and waste disposal[1].
Physical State Dry PowderHigh risk of aerosolization, particulate inhalation, and ocular deposition[2].
Molecular Weight 231.34 g/mol Small molecule; falls within the optimal range for transdermal penetration.
LogP (Lipophilicity) 3.163Critical Hazard: Highly lipophilic. Capable of permeating the lipid-rich stratum corneum of human skin[2].

The Causality of Risk: A LogP of 3.16 indicates significant lipophilicity. Compounds with a LogP between 2 and 4 are highly capable of penetrating the lipid bilayer of human skin. Because it is supplied as a dry powder, electrostatic adhesion to spatulas and weigh boats can cause sudden aerosolization. If inhaled or deposited on the skin, the compound's lipophilic nature allows for rapid biological uptake.

Required Personal Protective Equipment (PPE) & Justification

According to the foundational principles outlined in Prudent Practices in the Laboratory[3] and hazard assessments guided by the NIOSH Pocket Guide to Chemical Hazards[4], standard laboratory attire is insufficient for highly lipophilic powders.

  • Hand Protection (Double Gloving):

    • Specification: Inner glove: Nitrile (4 mil). Outer glove: Nitrile (8 mil) or Neoprene.

    • Causality: Lipophilic amides can slowly permeate thin latex or vinyl. Nitrile provides superior chemical resistance. Double gloving ensures that if the outer glove is contaminated during weighing, it can be removed immediately without exposing the skin.

  • Respiratory Protection:

    • Specification: Primary engineering controls (handling inside a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood) supersede the need for a respirator. If a hood is unavailable or fails, an N95 or P100 particulate respirator is mandatory.

  • Eye Protection:

    • Specification: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses leave gaps. Airborne particulates from dry powders can easily bypass the sides of standard glasses.

  • Body Protection:

    • Specification: 100% cotton lab coat with knit cuffs or a flame-resistant (FR) Nomex coat.

    • Causality: Synthetic fabrics (like polyester) generate static electricity. Static discharge is the primary cause of powder aerosolization during transfer.

Operational Workflow: Safe Handling & Solubilization

The following protocol is a self-validating system designed to mitigate electrostatic dispersion and transdermal exposure during the preparation of stock solutions (e.g., for biological assays).

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is operational with an inward face velocity of 80–100 feet per minute (fpm). Wipe down the microbalance and working surface with a static-dissipative solution.

  • PPE Donning: Don the cotton lab coat, splash goggles, and double nitrile gloves. Critical: Ensure the lab coat cuffs are tucked inside the inner glove, with the outer glove placed over the cuff to seal the wrist.

  • Anti-Static Vessel Prep: Pre-weigh (tare) the receiving vial. Use a static-eliminator (e.g., a Zerostat gun) on both the receiving vial and the metal spatula. Causality: Eliminating static prevents the powder from clinging to the spatula and suddenly releasing as an invisible aerosol cloud.

  • Transfer: Carefully transfer the required mass of N-cycloheptyl-2-phenylacetamide into the tared vial. Cap the source bottle immediately.

  • Solubilization (Hazard Escalation Point): If solubilizing the compound in Dimethyl Sulfoxide (DMSO), add the solvent inside the fume hood. Cap the vial tightly before vortexing.

    • Causality: DMSO is a potent penetration enhancer. Once the lipophilic powder is dissolved in DMSO, the transdermal hazard increases exponentially. The solution can carry the amide directly through intact skin and nitrile gloves if exposed for prolonged periods.

  • Immediate Decontamination: Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste container.

Workflow & Hazard Escalation Visualization

SafeHandling Hazard Hazard: Lipophilic Powder (LogP 3.16) EngControl Engineering Control: Chemical Fume Hood Hazard->EngControl Mitigated by PPE PPE: Double Nitrile Gloves, Goggles, Cotton Lab Coat Hazard->PPE Mitigated by Action1 Step 1: Anti-Static Prep EngControl->Action1 PPE->Action1 Action2 Step 2: Weighing & Transfer Action1->Action2 Action3 Step 3: Solubilization in DMSO Action2->Action3 HazardIncrease Hazard Escalation: DMSO Enhances Skin Penetration Action3->HazardIncrease Triggers Decon Step 4: Decontamination (IPA wipe -> Soap & Water) HazardIncrease->Decon Requires strict

Operational workflow and hazard escalation pathway for handling lipophilic amides.

Spill, Decontamination, and Disposal Plan

A rapid, pre-planned response to spills is a hallmark of a robust safety culture[3].

Solid Spill Protocol (Dry Powder):

  • Do not sweep. Sweeping generates airborne dust.

  • Cover the spilled powder with damp paper towels (using water or a mild surfactant) to weigh down the particulates and prevent aerosolization.

  • Carefully scoop the damp material into a designated hazardous waste container using a disposable plastic scraper.

Liquid Spill Protocol (Solubilized in DMSO):

  • Cover the spill with an absorbent chemical pad.

  • Wipe the area with 70% Isopropanol (IPA) to lift the lipophilic residue.

  • Final Wash: Wash the area thoroughly with soap and water. Causality: Organic solvents like IPA can spread the lipophilic compound over a larger surface area without breaking it down. Surfactants (soap) are required to encapsulate and fully remove the chemical from the surface.

Disposal:

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealed, labeled chemical waste bin destined for high-temperature incineration.

  • Liquid Waste: Solutions containing N-cycloheptyl-2-phenylacetamide and DMSO must be segregated from halogenated waste streams and disposed of according to institutional non-halogenated organic solvent protocols.

References

  • Vitas-M Lab. "request for quote for stl199770 (N-cycloheptyl-2-phenylacetamide)". VITASMLAB.BIZ. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards". The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

Sources

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